molecular formula C13H11Cl2NS B178854 4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline CAS No. 107623-18-7

4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline

Cat. No.: B178854
CAS No.: 107623-18-7
M. Wt: 284.2 g/mol
InChI Key: PWAVJNVCQNVRPT-UHFFFAOYSA-N
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Description

4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline is a chemical compound with the CAS registry number 107623-18-7 . Its molecular formula is C13H11Cl2NS, and it has a molecular weight of 284.2 g/mol . This compound is characterized by structural features common in agrochemical and pharmaceutical research, including an aniline derivative and a phenyl thioether group. Compounds with chlorophenyl and aniline groups serve as key intermediates in synthesizing various pharmacologically active molecules . For instance, similar structures are found in the synthesis of antimalarial agents like chloroguanide and pyrimethamine . Available safety information indicates that this compound is harmful if swallowed (H302) . Researchers should handle it with appropriate precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NS/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAVJNVCQNVRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCSC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107623-18-7
Record name 4-CHLORO-N-(((4-CHLOROPHENYL)THIO)METHYL)ANILINE
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Foundational & Exploratory

Properties of N-((phenylthio)methyl)aniline derivatives

Technical Guide: Properties and Applications of -((Phenylthio)methyl)aniline Derivatives

Executive Summary

1

1

Key Applications:

  • Medicinal Chemistry: Antitubercular and antimicrobial agents; non-competitive enzyme inhibitors.

  • Material Science: Mixed-type corrosion inhibitors for mild steel in acidic media.

  • Chemical Synthesis: Precursors for

    
    -heterocycles via rearrangement reactions.
    

Chemical Identity and Synthesis[2][3][4][5][6][7][8][9][10][11]

Structural Core

The core structure consists of an aniline ring linked to a thiophenol ring via a methylene bridge (

  • IUPAC Name:

    
    -[(Phenylthio)methyl]aniline[1]
    
  • Functional Class:

    
    -Acetal / Mannich Base[1]
    
  • General Formula:

    
    [1]
    
Synthetic Pathway: The Mannich Condensation

The synthesis follows a three-component Mannich-type condensation.[2][3] Unlike the classic Mannich reaction which uses a ketone/aldehyde as the carbon acid, this variant utilizes a thiol as the nucleophile.

Mechanism:

  • Imine Formation: Aniline condenses with formaldehyde to form a reactive iminium ion or hexahydrotriazine intermediate.

  • Thiol Addition: The thiophenol (acting as a soft nucleophile) attacks the electrophilic methylene carbon.

Reaction Scheme:

Figure 1: Mechanistic pathway for the synthesis of N-((phenylthio)methyl)aniline via Mannich condensation.

Physicochemical Properties[1][2][7][13]

Stability and Hydrolysis

The

  • Acidic Stability: In strong aqueous acids (e.g., 1M HCl), the equilibrium may reverse, hydrolyzing the compound back to the amine and thiol/formaldehyde components.[1] This property is crucial for its use as a "latent" source of formaldehyde or thiol in biological systems.

  • Oxidative Stability: The sulfur atom is susceptible to oxidation. Exposure to peroxides or metabolic oxidases can convert the sulfide (

    
    ) to a sulfoxide (
    
    
    ) or sulfone (
    
    
    ), significantly altering polarity and biological activity.
Lipophilicity and Solubility
  • LogP: These derivatives are generally lipophilic (LogP > 3.0), facilitating passive transport across cell membranes (e.g., Mycobacterium tuberculosis cell walls).[1]

  • Solubility: Highly soluble in organic solvents (DMSO, Ethanol, Chloroform); sparingly soluble in water.[1]

PropertyDescriptionRelevance
Linker Type Thioether (

)
Provides antioxidant capacity; metal chelation site.
Basicity Weak baseNitrogen lone pair is less available than in alkyl amines due to

-aryl conjugation.
H-Bonding Donor (

) & Acceptor (

)
Critical for binding to enzyme active sites (e.g., InhA).[1]

Biological Applications

Antimicrobial & Antitubercular Activity

Research indicates that PTMA derivatives exhibit significant activity against Mycobacterium tuberculosis (MTB).[4]

  • Mechanism: The lipophilic nature allows penetration of the mycolic acid-rich cell wall. Once inside, the compound may inhibit enoyl-acyl carrier protein reductase (InhA), a key enzyme in fatty acid synthesis.[1]

  • SAR Insights: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    ) on the aniline ring often enhance potency by increasing the acidity of the
    
    
    proton, strengthening hydrogen bond interactions with target proteins.
Antioxidant Activity

The sulfur atom acts as a reducing agent, scavenging reactive oxygen species (ROS).

  • DPPH Assay Performance: PTMA derivatives show radical scavenging activity. The mechanism involves hydrogen atom transfer (HAT) from the amine or electron transfer from the sulfur center to neutralize free radicals.

Industrial Application: Corrosion Inhibition[1]

PTMA derivatives are effective mixed-type corrosion inhibitors for mild steel in acidic environments (e.g., HCl pickling baths).[1]

Mechanism of Action

The inhibition efficiency stems from the adsorption of the molecule onto the metal surface, forming a protective barrier that blocks active corrosion sites.

  • Physisorption: Electrostatic interaction between the protonated amine (

    
    ) and charged metal surface.
    
  • Chemisorption: Donor-acceptor interactions where lone pair electrons from Nitrogen and Sulfur, along with

    
    -electrons from the phenyl rings, coordinate with empty 
    
    
    -orbitals of Iron (Fe).

Figure 2: Adsorption mechanism of PTMA on mild steel surfaces, preventing acid attack.[1]

Experimental Protocols

General Synthesis of -((Phenylthio)methyl)aniline

Reagents: Aniline (10 mmol), Thiophenol (10 mmol), Formaldehyde (37% aq., 12 mmol), Ethanol (20 mL).[1]

  • Preparation: Dissolve aniline in ethanol in a round-bottom flask.

  • Addition: Add formaldehyde solution dropwise with stirring at room temperature. Stir for 30 minutes to facilitate imine formation.

  • Condensation: Add thiophenol dropwise. The reaction is often exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Cool the mixture. If a precipitate forms, filter and wash with cold ethanol.[1] If oil separates, extract with dichloromethane, wash with water, dry over

    
    , and concentrate in vacuo.[1]
    
  • Purification: Recrystallize from ethanol/water or purify via column chromatography.

DPPH Antioxidant Assay

Objective: Determine the radical scavenging activity (

  • Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Prep: Prepare test compounds in methanol at concentrations ranging from 10–100

    
    .
    
  • Incubation: Mix 1 mL of sample solution with 3 mL of DPPH solution. Vortex and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ) against a methanol blank. Measure the control DPPH absorbance (
    
    
    ).
  • Calculation:

    
    [1]
    

References

  • Synthesis and Biological Evaluation of Bicyclic Aniline Derivatives Source: Indian Academy of Sciences (2018) Context: Details the synthesis of phenylthio-aniline analogues and their screening for antitubercular activity against M. tuberculosis.

  • Mannich Bases as Corrosion Inhibitors Source: Open Access Research Journal of Biology and Pharmacy (2023) Context: A comprehensive review on the mechanism of Mannich bases (including aniline-formaldehyde derivatives) in corrosion inhibition.

  • Antioxidant Activity of Aniline Derivatives Source: BenchChem / Bendary et al. (2013) Context:[1] Comparative analysis of DPPH scavenging activity of

    
    -substituted anilines and structure-activity relationships.
    
    
  • Source: MDPI (2025)

    
     bond formation.
    
    
  • Reaction of Aniline and Formaldehyde Source: Polymers (2019) / MDPI Context:[1] Provides the fundamental mechanistic steps for aniline-formaldehyde condensation, the first step in PTMA synthesis. [1]

[1]

Executive Summary

This compound is a specific N-substituted aniline derivative synthesized via a Mannich-type condensation. It belongs to a class of N-((arylthio)methyl)amines , often investigated for their antimicrobial, antifungal, and antioxidant properties, as well as their utility as rubber vulcanization accelerators.

Critical Identification Note: Researchers must distinguish this N-substituted isomer from its C-substituted isomer (4-[(4-chlorophenylthio)methyl]aniline). Database confusion is common; the CAS numbers below clarify this distinction.

Core Identity Matrix
ParameterDetail
Chemical Name This compound
Primary CAS Number 107623-18-7 (Associated with N-isomer)
Isomer Warning Do NOT confuse with CAS 6969-14-8 (C-alkylated isomer: 4-[[(4-chlorophenyl)thio]methyl]aniline)
Molecular Formula C₁₃H₁₁Cl₂NS
Molecular Weight 284.20 g/mol
SMILES Clc1ccc(SCNc2ccc(Cl)cc2)cc1
IUPAC Name 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline

Chemical Structure & Isomerism

The target molecule features a nitrogen atom bridging a chlorophenyl ring and a (chlorophenyl)thiomethyl group. The "N-" designation confirms the substitution is on the amine nitrogen, not the benzene ring.

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity of the target N-isomer compared to the C-isomer to prevent procurement errors.

ChemicalStructureTargetTarget: N-Isomer(CAS 107623-18-7)N-SubstitutionC_IsomerC-Isomer(CAS 6969-14-8)Ring SubstitutionTarget->C_IsomerStructural Isomer(Different Connectivity)Aniline4-Chloroaniline(Amine Source)Aniline->TargetMannich ReactionLinker-CH2- Bridge(from Formaldehyde)Linker->TargetThiol4-Chlorothiophenol(Thiol Source)Thiol->Target

Figure 1: Structural relationship and synthesis origin of the N-isomer vs. the common C-isomer.

Synthesis Protocol (Mannich Condensation)

The synthesis of N-((arylthio)methyl)anilines is achieved through a three-component condensation of an amine, formaldehyde, and a thiol. This reaction typically proceeds in ethanol or methanol under reflux.

Reagents
  • Amine: 4-Chloroaniline (CAS 106-47-8)[1][2][3]

  • Aldehyde: Formaldehyde (37% aq.) or Paraformaldehyde

  • Thiol: 4-Chlorothiophenol (CAS 106-54-7)

  • Solvent: Ethanol (absolute)

Step-by-Step Procedure
  • Preparation: Dissolve 4-chloroaniline (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Addition: Add formaldehyde (10 mmol, 37% solution) dropwise to the amine solution while stirring. Stir for 15 minutes at room temperature to initiate imine/hemiaminal formation.

  • Thiol Introduction: Add 4-chlorothiophenol (10 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours . Monitor via TLC (Hexane:Ethyl Acetate 4:1) until starting materials are consumed.

  • Isolation: Cool the mixture to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate and wash with cold ethanol.

    • If oil forms: Evaporate solvent under reduced pressure and recrystallize from ethanol/water.

  • Purification: Recrystallize from ethanol to obtain the pure N-(((4-chlorophenyl)thio)methyl)aniline.

Mechanism: The reaction proceeds via the formation of a reactive iminium ion intermediate from the aniline and formaldehyde, which is then trapped by the nucleophilic thiol.

Physicochemical Properties

Note: Properties are estimated based on structural analogs (e.g., N-(phenylthiomethyl)aniline) due to limited specific data for this CAS.

PropertyValue / Description
Physical State Crystalline Solid (typically white to pale yellow)
Melting Point Approx. 55–65 °C (Estimated)
Solubility Soluble in Ethanol, Chloroform, DMSO; Insoluble in Water
Stability Stable under standard conditions; hydrolytically sensitive in strong acid (reverses Mannich reaction)
Reactivity Can undergo amine exchange or hydrolysis to release thiophenol and formaldehyde

Applications & Biological Activity

Pharmaceutical Research[1][7]
  • Antifungal/Antimicrobial: N-((arylthio)methyl)anilines are pharmacophores for antifungal agents. The "S-C-N" linkage acts as a lipophilic core that can disrupt microbial cell membranes.

  • Drug Intermediates: Used as a masking group for amines or thiols, or as a precursor for heterocycle synthesis (e.g., via cyclization with other electrophiles).

Industrial Use[1][7]
  • Rubber Accelerators: Compounds of this class are evaluated as vulcanization accelerators, providing controlled sulfur release during the curing process.

  • Corrosion Inhibition: The sulfur and nitrogen lone pairs allow coordination to metal surfaces, potentially acting as corrosion inhibitors for steel in acidic media.

Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

  • Acute Toxicity: Harmful if swallowed (H302).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Sensitization: Potential skin sensitizer due to the aniline moiety.

Handling Precautions:

  • Hydrolysis Risk: Avoid contact with strong acids, which can decompose the compound back into toxic 4-chlorothiophenol and formaldehyde.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust or decomposition vapors.

References

  • ChemicalBook. this compound CAS 107623-18-7 Entry. Retrieved from

  • PubChem. 4-Chloroaniline (CAS 106-47-8) Compound Summary.[1] Retrieved from

  • Sigma-Aldrich. 4-Chlorothiophenol (CAS 106-54-7) Product Sheet. Retrieved from

  • AChemBlock. 4-(((4-Chlorophenyl)thio)methyl)aniline (C-Isomer, CAS 6969-14-8). Retrieved from

Biological activity of chlorinated aminomethyl sulfides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Chlorinated Aminomethyl Sulfides

Introduction: A Triad of Functionality in Drug Design

In the landscape of medicinal chemistry, the rational design of novel therapeutic agents often hinges on the strategic combination of distinct functional groups to achieve synergistic or enhanced biological effects. Chlorinated aminomethyl sulfides represent a compelling, albeit specialized, class of compounds that embodies this principle. This guide provides a technical exploration of their synthesis, biological activities, and mechanisms of action, tailored for researchers and drug development professionals.

The core structure integrates three key moieties, each contributing uniquely to the molecule's overall pharmacophore:

  • The Sulfide Group: Organosulfur compounds are integral to numerous pharmaceuticals, with the sulfur atom's size, electronegativity, and ability to exist in various oxidation states (thioether, sulfoxide, sulfone) allowing for fine-tuning of a molecule's steric and electronic properties.[1] Thioethers, in particular, are found in a significant number of FDA-approved drugs and can influence metabolic stability and receptor binding.[1]

  • The Aminomethyl Group: The amine functional group is a cornerstone of drug design, often protonated at physiological pH to engage in crucial ionic interactions with biological targets. The "aminomethyl" (-CH₂-NR₂) linker provides a flexible spacer and a basic center, which is a common feature in many biologically active compounds.[2]

  • The Chlorine Atom: Halogenation, particularly chlorination, is a widely used strategy in drug optimization. The introduction of chlorine can profoundly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4] Increased lipophilicity can enhance the molecule's ability to cross cellular membranes, a critical step for reaching intracellular targets.[3]

By combining these three components, chlorinated aminomethyl sulfides emerge as a class of molecules with significant potential for diverse biological applications, ranging from antimicrobial to anticancer activities. This guide synthesizes current knowledge to provide a foundational understanding of these promising compounds.

Synthesis Strategies: Constructing the Core Scaffold

The synthesis of chlorinated aminomethyl sulfides can be approached through several routes, typically involving the sequential introduction of the key functional groups. The chosen strategy often depends on the desired final structure and the availability of starting materials. A generalized workflow involves creating a chlorinated aryl sulfide and then introducing the aminomethyl group, or vice-versa.

Generalized Synthesis Workflow

A common approach involves a multi-step synthesis that builds the molecule logically. This can be conceptualized as follows:

G cluster_0 Pathway A: Aminomethylation First cluster_1 Pathway B: Sulfide Formation First A1 Chlorinated Aromatic Compound A2 Aminomethylation (e.g., Mannich Reaction) A1->A2 A3 Chlorinated Aminomethyl Intermediate A2->A3 A4 Sulfur Introduction (e.g., Reaction with Thiol) A3->A4 End Final Chlorinated Aminomethyl Sulfide A4->End B1 Chlorinated Aryl Halide B2 Thiolation (e.g., Reaction with Thiolate) B1->B2 B3 Chlorinated Sulfide Intermediate B2->B3 B4 Functionalization & Amination B3->B4 B4->End

Caption: Generalized synthetic pathways to chlorinated aminomethyl sulfides.

Key Synthetic Reactions
  • Sulfide Formation: The thioether linkage is typically formed via nucleophilic substitution, where a thiolate anion displaces a leaving group (like a halide) on the aromatic or alkyl backbone. Copper-catalyzed C-S bond formation is an efficient method for this transformation.[5] Alternatively, sulfides can be oxidized to sulfones using reagents like sodium chlorite and hydrochloric acid if that scaffold is desired.[6]

  • Chlorination: Chlorination can be achieved at various stages. Direct chlorination of an aromatic ring can be performed using standard electrophilic aromatic substitution methods. For N-chlorination, which produces highly reactive N-chloramines or N-chlorosulfonamides, reagents like sodium hypochlorite or N-chlorosuccinimide (NCS) are often used.[7][8] The synthesis of N-chloromethyl groups can be achieved via chlorination of an N-methyl precursor using chlorine gas under UV irradiation or with a catalyst.[9]

  • Aminomethylation: The aminomethyl group is frequently introduced via the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom using formaldehyde and a primary or secondary amine. This reaction is particularly useful for creating α,β-unsaturated ketones, which are known to possess biological activity.[10] Alternatively, a chloromethyl group can be reacted with an amine in a standard nucleophilic substitution reaction.[11]

Spectrum of Biological Activity

The unique structural combination within chlorinated aminomethyl sulfides confers a broad range of biological activities. The lipophilic nature imparted by the chlorine and sulfide groups facilitates membrane transit, while the reactive chlorine (especially in N-chloro compounds) and the basic amine provide mechanisms for target interaction.

Antimicrobial and Antifungal Activity

This class of compounds has shown significant promise in combating bacterial and fungal pathogens, including drug-resistant strains.

Mechanism of Antimicrobial Action: The antimicrobial effects are often multifactorial. N-chloro compounds, such as N-chloramines and N-chlorosulfonamides, are potent oxidizing agents.[7] Their mechanism is believed to involve the inhibition of essential bacterial enzymes, particularly those containing reactive sulfhydryl (-SH) groups.[12] This interaction is often irreversible. Furthermore, studies on representative N-chloramines have demonstrated profound inhibition of bacterial DNA, RNA, and protein synthesis.[12] The presence of the aminomethyl sulfide moiety can enhance cell wall and membrane penetration, delivering the active "chloro" agent to its intracellular targets. Some chlorinated compounds have been shown to disrupt cellular organelles and induce DNA damage in fungi.[13]

Illustrative Data: Several studies highlight the potent antimicrobial effects of structurally related compounds.

Compound Class/ExampleOrganism(s)Activity (MIC)Reference
Chlorinated Meroterpenoid (Acremoran A)Cryptococcus gattii (3 strains)2 µg/mL[13]
ω-Aminomethyl longifoleneStaphylococcus aureus1.95 mg/L[11]
ω-Aminomethyl longifoleneCandida albicans, C. tropicalis3.91 mg/L, 1.95 mg/L[11]
Sulfamide DerivativesAcinetobacter baumannii3.90 µg/mL[14]
Chlorinated N-arylcinnamamidesMethicillin-resistant S. aureus (MRSA)Submicromolar activity[15]
Immobilized N-chloro sulfonamidesE. coli, S. aureus, C. albicansGrowth inhibition zones of 4-25 mm[16]
Anticancer and Cytotoxic Activity

The cytotoxic potential of chlorinated aminomethyl sulfides against various cancer cell lines is a significant area of research.

Mechanism of Cytotoxic Action: The mechanisms are diverse and target-dependent. Some lipophilic aminomethyl compounds exert their effects by causing severe cell membrane destruction, leading to a loss of cell surface features and compromised viability.[17] Other related structures, such as palladium(II) complexes of (aminoalkyl)diphenylphosphine sulfides, have been shown to induce apoptosis.[18] The ability of the chlorinated portion of the molecule to increase lipophilicity can lead to greater accumulation within the cancer cell's lipid-rich membranes, enhancing cytotoxicity.[3]

Illustrative Data: The efficacy against cancer cell lines has been demonstrated for several related compounds.

Compound Class/ExampleCell Line(s)Activity (LC50 / IC50)Reference
(Aminoalkyl)diphenylphosphine Sulfide Pd(II) ComplexesVarious human cancer cell linesPromising cytotoxic activity[18]
Aminomethyl derivatives of EugenolMCF-7 (Breast cancer)21.7 - 58.4 mg/ml (LC50)[19]
Alkyl-linked lipoidal amine (CP-46,665)Human leukemiasDestruction at ≥5 µg/ml (48h)[17]
Thiazole-containing Polyamides (with sulfide linkage)MCF-7 (Breast), HCT (Colon)Enhanced anticancer activity[20]

Potential Mechanisms of Action: A Molecular Perspective

The biological effects of chlorinated aminomethyl sulfides can be attributed to several underlying molecular mechanisms. The interplay between the three functional groups allows for a multi-pronged attack on cellular targets.

G cluster_membrane Cell Membrane Compound Chlorinated Aminomethyl Sulfide Membrane Increased Lipophilicity (due to Cl, S) Compound->Membrane 1. Penetration Covalent Covalent Modification (Alkylation of -SH, -NH2) Compound->Covalent 2. Interaction Oxidative Oxidative Stress (esp. N-Chloro compounds) Compound->Oxidative DNA DNA Damage & Replication Inhibition Compound->DNA Protein Protein Synthesis Inhibition Compound->Protein Disruption Membrane Disruption & Permeability Alteration Membrane->Disruption Enzyme Enzymes Covalent->Enzyme Oxidative->Enzyme Macromolecules DNA / RNA Oxidative->Macromolecules DNA->Macromolecules

Caption: Potential molecular mechanisms of chlorinated aminomethyl sulfides.

  • Membrane Interaction and Disruption: The lipophilicity endowed by the chlorine atom and the sulfide group is a critical determinant of activity.[3] It facilitates partitioning into and passage through the lipid bilayer of cell membranes. For some compounds, this interaction is destructive, leading to a loss of membrane integrity, leakage of cellular contents, and cell death.[17]

  • Covalent Modification of Nucleophiles: Many biologically active molecules function as electrophiles that form covalent bonds with nucleophilic residues (e.g., cysteine's -SH, lysine's -NH₂) in proteins. The aminomethyl sulfide scaffold can be designed to act as an alkylating agent, particularly if it contains functionalities like an α,β-unsaturated ketone.[10] This irreversible binding can inactivate critical enzymes or disrupt protein function.

  • Oxidative Damage: N-chlorinated variants, such as N-chlorosulfonamides, are potent oxidizing agents.[7] They can react with a wide range of biological molecules, including proteins, lipids, and nucleic acids, leading to widespread oxidative stress that overwhelms the cell's antioxidant defenses. A primary target is often the sulfhydryl groups of enzymes, which are readily oxidized.[12]

  • Inhibition of Macromolecule Synthesis: Evidence suggests that N-chloramines can halt essential cellular processes by inhibiting DNA, RNA, and protein synthesis.[12] This leads to a rapid cessation of growth and proliferation, contributing to both antimicrobial and cytotoxic effects.

Experimental Protocols

To facilitate further research in this area, this section provides standardized, step-by-step protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Representative Synthesis of a Chlorinated Aminomethyl Sulfide

This protocol describes a representative synthesis via the Gabriel synthesis, adapted from the preparation of ω-aminomethyl longifolene from a chlorinated precursor.[11]

Objective: To synthesize an aminomethyl sulfide from a chloromethyl sulfide intermediate.

Materials:

  • Chloromethyl sulfide starting material (1 equivalent)

  • Potassium phthalimide (1.1 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate (10 equivalents)

  • Ethanol

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Step 1: Phthalimide Intermediate Formation.

    • Dissolve the chloromethyl sulfide starting material (1 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF in a round-bottom flask.

    • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid (the N-substituted phthalimide derivative) by vacuum filtration, wash with water, and dry.

  • Step 2: Hydrazinolysis to Yield Primary Amine.

    • Suspend the dried phthalimide derivative (1 eq) in ethanol in a round-bottom flask equipped with a condenser.

    • Add hydrazine hydrate (10 eq) and a small amount of 10% NaOH solution to the suspension.[11]

    • Heat the mixture to reflux (approx. 120 °C) and stir for 6-8 hours.

    • Cool the reaction mixture. A precipitate of phthalhydrazide will form.

    • Filter off the precipitate and wash it with a small amount of cold ethanol.

    • Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation).

    • Purify the resulting crude aminomethyl sulfide product using column chromatography or recrystallization to obtain the final compound.

Validation: Confirm the structure of the intermediate and final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed by HPLC.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

  • Test compound dissolved in DMSO (stock solution)

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ampicillin, Fluconazole)

  • Negative control (broth + DMSO)

  • Microplate reader or visual inspection

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound.

    • Add 100 µL of broth to wells 2 through 12.

    • Add 200 µL of the test compound at the starting concentration to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial transfer down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Validation: The positive control antibiotic should yield an MIC within its known acceptable range. The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Conclusion and Future Perspectives

Chlorinated aminomethyl sulfides represent a versatile chemical scaffold with demonstrated potential in antimicrobial and anticancer applications. The strategic incorporation of chlorine enhances lipophilicity and can introduce reactive sites, while the aminomethyl sulfide backbone provides a flexible and functional platform for engaging with biological targets. The mechanisms of action are multifaceted, ranging from direct membrane disruption and oxidative damage to the inhibition of essential biosynthetic pathways.

Future research should focus on expanding the chemical diversity of this class through combinatorial synthesis to build comprehensive structure-activity relationship (SAR) libraries. Elucidating the specific molecular targets through proteomics and genetic screening will be crucial for optimizing lead compounds and understanding potential resistance mechanisms. As the threat of multidrug-resistant pathogens and the need for novel cancer therapeutics continue to grow, the exploration of chlorinated aminomethyl sulfides offers a promising avenue for the development of next-generation therapeutic agents.

References

  • (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes - Organic & Biomolecular Chemistry (RSC Publishing).
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Introduction: The Strategic Importance of the N-Substituted Aniline Thioether Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Substituted Aniline Thioethers: Synthesis, Properties, and Applications

N-substituted aniline thioethers represent a privileged structural motif in modern chemistry, bridging the fields of medicinal chemistry, materials science, and synthetic methodology. This guide offers a comprehensive exploration of this versatile scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies for their preparation, elucidate the rationale behind methodological choices, and survey their expanding applications. The aniline moiety, a cornerstone in numerous therapeutic agents, provides a synthetically tractable platform for molecular design, while the thioether linkage imparts critical physicochemical properties and serves as a key interaction point with biological targets or a modulator of electronic properties in materials.[1][2] From potent kinase inhibitors in oncology to advanced polymers for organic electronics, the N-substituted aniline thioether core is a testament to the power of strategic molecular design.

Part 1: The Synthetic Toolkit for N-Substituted Aniline Thioethers

The construction of the C–S bond is the central challenge in synthesizing aniline thioethers. Over the past few decades, the synthetic chemist's toolkit has expanded from harsh, classical methods to sophisticated, mild, and highly efficient catalytic systems. This section details the primary methodologies, emphasizing the causality behind experimental design.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the dominant and most versatile methods for forming the aryl-sulfur bond in N-substituted aniline thioethers. The choice of metal—typically copper or palladium—and the associated ligand system is critical for achieving high efficiency and broad substrate scope.

The Ullmann condensation is the classical approach to C–S bond formation.[3] Traditional protocols were often limited by harsh conditions, such as high temperatures (>200 °C) and the use of stoichiometric copper in high-boiling polar solvents.[3]

Mechanistic Rationale: The reaction is believed to proceed through the formation of a copper(I) thiolate intermediate. This species then reacts with the aryl halide in a net metathesis reaction to form the aryl thioether and a copper(I) halide salt.[3] Modern advancements have focused on developing soluble copper catalysts supported by ligands (e.g., diamines, diols) that facilitate the catalytic cycle under significantly milder conditions, expanding the reaction's functional group tolerance.[4][5] The use of single-atom copper catalysts dispersed on supports like graphitic carbon nitride represents the cutting edge, offering high efficiency, recyclability, and resistance to deactivation by sulfur compounds.[6]

Ullmann_CS_Coupling cluster_reactants Reactants CuI_L Cu(I)-Ligand Cu_Thiolate Cu(I)-Thiolate Complex CuI_L->Cu_Thiolate + R'-SH - H-X CuIII_Intermediate Cu(III) Intermediate Cu_Thiolate->CuIII_Intermediate + Ar-X (Oxidative Addition) Product Ar-S-R' (Aniline Thioether) CuIII_Intermediate->Product (Reductive Elimination) Product->CuI_L Catalyst Regeneration Aryl Halide (Ar-X) Aryl Halide (Ar-X) Thiol (R'-SH) Thiol (R'-SH)

Caption: Catalytic cycle for a modern Ullmann C-S coupling reaction.

Experimental Protocol: Ligand-Assisted Ullmann C–S Coupling [4]

  • Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl iodide (1.0 mmol), the thiol (1.2 mmol), copper(I) bromide-dimethanol complex (0.05 mmol, 5 mol%), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Solvent: Add a polar aprotic solvent, such as DMF or N-methylpyrrolidone (3-5 mL).

  • Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 8 to 24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-substituted aniline thioether.

Drawing from the principles of the Nobel Prize-winning Buchwald-Hartwig amination, palladium-catalyzed C–S coupling has emerged as a powerful and often milder alternative to the Ullmann condensation.[7][8] This methodology typically offers a broader substrate scope and greater functional group tolerance.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of an active Pd(0) complex to the aryl halide, forming a Pd(II) intermediate.[9] The thiol, deprotonated by a base, then coordinates to the palladium center. Subsequent reductive elimination from the Pd(II) complex yields the target thioether and regenerates the Pd(0) catalyst, allowing the cycle to continue.[7] The choice of phosphine ligand (e.g., BINAP, DPPF) is crucial; sterically hindered, electron-rich ligands generally accelerate the reductive elimination step, leading to higher yields and faster reaction rates.[10]

Buchwald_Hartwig_CS Pd0 Pd(0)L₂ PdII_OxAdd L₂Pd(II)(Ar)(X) Pd0->PdII_OxAdd Oxidative Addition (Ar-X) PdII_Thiolate L₂Pd(II)(Ar)(SR') PdII_OxAdd->PdII_Thiolate Ligand Exchange (+ R'-S⁻) Product_Complex Ar-S-R' PdII_Thiolate->Product_Complex Reductive Elimination Product_Complex->Pd0 ArX Aryl Halide (Ar-X) Thiol Thiolate (R'-S⁻)

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-S coupling.

Experimental Protocol: General Buchwald-Hartwig C–S Coupling [10]

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like BINAP (0.03 mmol, 3 mol%) in anhydrous toluene.

  • Reaction Setup: In a separate, oven-dried flask under an inert atmosphere, combine the N-substituted aniline halide (1.0 mmol), the thiol (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 mmol).

  • Reaction: Add the pre-formed catalyst solution or the catalyst components directly to the flask, followed by anhydrous toluene (5-10 mL). Heat the mixture to 80-110 °C with vigorous stirring for 4-16 hours, monitoring by TLC.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove palladium residues. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the final product.

Metal-Free Synthetic Strategies

Driven by the goals of green chemistry and cost reduction, metal-free methods for C–S bond formation have gained significant traction. These approaches avoid residual metal contamination in the final products, which is particularly crucial for pharmaceutical applications.

Deaminative Thiolation: A notable metal-free approach involves the conversion of an aniline's amino group into a diazonium salt, which is then displaced by a sulfur nucleophile. Recent advancements have demonstrated that thioethers can be formed directly from anilines and thiols under blue LED irradiation at room temperature, entirely avoiding photocatalysts and solvents.[11] This method proceeds through a radical mechanism initiated by light.

Experimental Protocol: Photocatalyst-Free Deaminative Thiolation [11]

  • Setup: In a reaction vial, combine the substituted aniline (1.0 mmol), the desired thiol (1.5 mmol), and tert-butyl nitrite (1.5 mmol).

  • Reaction: Seal the vial and place it under irradiation from a blue LED light source (e.g., 450 nm) at room temperature. Stir the mixture for 12-24 hours.

  • Purification: Upon completion, the reaction mixture can often be directly purified by silica gel column chromatography to isolate the N-substituted aniline thioether.

Synthetic Method Catalyst System Typical Conditions Advantages Disadvantages
Ullmann C-S Coupling Copper salt (e.g., CuI, CuBr) + Ligand80-150 °C, Polar aprotic solventLow catalyst cost, effective for electron-deficient aryl halidesOften requires higher temperatures, potential for side reactions
Buchwald-Hartwig C-S Coupling Palladium salt (e.g., Pd(OAc)₂) + Phosphine Ligand80-110 °C, Toluene/Dioxane, Strong baseHigh functional group tolerance, mild conditions, broad scopeExpensive catalyst/ligands, potential for metal contamination
Nickel-Catalyzed C-S Coupling Nickel salt (e.g., NiCl₂(dppp))60-100 °C, Various solventsLower cost than palladium, unique reactivity profilesCan be sensitive to air/moisture, ligand optimization required
Metal-Free Deaminative Thiolation None (Light-promoted)Room Temperature, Blue LED irradiation"Green" method, no metal contamination, mild conditionsSubstrate scope can be limited, may require specific chromophores

Part 2: Applications in Drug Discovery and Materials Science

The unique combination of the aniline and thioether moieties gives rise to a wide array of applications, most prominently in the development of targeted therapeutics and advanced functional materials.

Central Role in Medicinal Chemistry

The N-substituted aniline framework is a well-established "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors.[12] Dysregulation of protein kinases is a hallmark of cancer, making them a major target for drug development.[12]

Kinase Inhibition: Aniline-based compounds often act as ATP-competitive inhibitors.[12] The aniline nitrogen and its substituents form critical hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and halting oncogenic signaling pathways.[12] The thioether portion can serve multiple roles: it can act as a flexible linker, occupy hydrophobic pockets, or be functionalized to improve solubility or metabolic stability. Numerous N-substituted aniline thioether derivatives have been developed as potent and selective inhibitors of key cancer-related kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and members of the Class III RTK subfamily (e.g., c-Kit, PDGFR).[13][14]

  • Non-Receptor Tyrosine Kinases: Such as the Src family kinases.[15]

  • Dual-Target Inhibitors: Compounds designed to inhibit multiple kinases simultaneously, such as Mer/c-Met, which can overcome drug resistance.[16]

Anti-inflammatory and Antimicrobial Agents: Beyond oncology, N-substituted aniline thioethers have demonstrated significant potential as therapeutic agents. Certain derivatives have shown promising in vivo anti-inflammatory activity.[17][18] Additionally, other structures have exhibited potent antifungal properties, particularly against dermatophytes, suggesting their utility in developing new antimycotic drugs.[19]

Compound Class Biological Target Therapeutic Indication IC₅₀ / Activity Data
4-AnilinopyrimidinesClass III RTKsCancerNanomolar IC₅₀ values[13]
4-Anilino-7-thienyl-3-quinolinecarbonitrilesSrc KinaseCancerPotent inhibition observed[15]
2-Substituted Aniline PyrimidinesMer/c-Met Dual InhibitorsCancerIC₅₀ = 6.4 nM (Mer), 26.1 nM (c-Met) for compound 17c[16]
Thioether derivatives of quinoxalineInflammation CascadeInflammationUp to 40.09% inhibition in rat paw edema model[18]
2-Furyl substituted anilinesFungal cell wall/membraneFungal InfectionsMIC = 3.12-6.25 µg/mL against T. rubrum[19]
Innovations in Materials Science

The electronic properties of the aniline and thioether groups make their combined scaffold highly attractive for the development of organic functional materials.

Conducting Polymers: Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[20] The incorporation of thioether linkages into the polymer backbone to create poly(aniline thioethers) can significantly modify the material's properties. These modifications can alter the polymer's solubility, processability, and electronic characteristics, opening up applications in:

  • Organic Electronics: As the active layer in organic field-effect transistors (OFETs) for sensors that can detect volatile organic compounds (VOCs).[21]

  • Energy Storage: As electrode materials for batteries and supercapacitors.[22]

  • Antistatic and Shielding Coatings: For protecting sensitive electronic components.

The synthesis of these polymers can be achieved through methods like the oxidative polymerization of aniline thioether monomers.[22][23]

Workflow_Drug_Discovery Synthesis Synthesis of Aniline Thioether Library Screening High-Throughput Biological Screening (e.g., Kinase Assays) Synthesis->Screening Diverse Structures Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Activity Data Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Improve Potency & Selectivity Lead_Opt->Synthesis Iterative Design & Synthesis Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection

Caption: Workflow from synthesis to preclinical development.

Conclusion

N-substituted aniline thioethers stand as a powerful and versatile class of molecules. The maturation of synthetic methodologies, from classic Ullmann condensations to modern palladium-catalyzed and metal-free strategies, has made these structures readily accessible. This synthetic accessibility, coupled with their inherent utility as pharmacophores and functional materials, ensures their continued prominence in both academic research and industrial development. For drug discovery professionals, this scaffold offers a proven foundation for designing potent and selective inhibitors. For materials scientists, it provides a tunable platform for creating next-generation organic electronics. As synthetic methods become even more efficient and sustainable, the full potential of N-substituted aniline thioethers is only beginning to be realized.

References

  • Ullmann condens
  • An Efficient, Mild and Intermolecular Ullmann-Type Synthesis of Thioethers Catalyzed by a Diol-Copper(I) Complex. Synfacts.
  • Buchwald–Hartwig amin
  • Syntheses of Thioethers and Selenide Ethers from Anilines. The Journal of Organic Chemistry.
  • ANTI INFLAMMATORY ACTIVITY OF SOME NEW THIO-ETHER DERIVATIVES OF. International Journal of Drug Development and Research.
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC.
  • Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Benchchem.
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
  • Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis. White Rose Research Online.
  • Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal. PubMed.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. PubMed.
  • Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment. PubMed.
  • Anti inflammatory activity of some new thio-ether derivatives of quinoxaline.
  • (PDF) Polyaniline: Synthesis, Properties, and Application.
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
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  • Synthesis and applications of Polyaniline: A Brief Review. IJSDR.
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  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors. Semantic Scholar.
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Methodological & Application

Protocol for Mannich condensation of 4-chloroaniline formaldehyde and 4-chlorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Mannich Condensation of 4-Chloroaniline, Formaldehyde, and 4-Chlorothiophenol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-((4-chlorophenyl)(4-chlorophenylthio)methyl)-4-chloroaniline via a three-component Mannich condensation reaction. The protocol details the reaction between 4-chloroaniline, formaldehyde, and 4-chlorothiophenol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods. The structure of this guide is designed to be intuitive and explanatory, rather than adhering to a rigid template, to best serve the practical needs of laboratory chemists.

Introduction and Scientific Context

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond through the aminoalkylation of a nucleophile.[1] It is a three-component condensation reaction that typically involves an amine, a non-enolizable aldehyde (most commonly formaldehyde), and a compound containing an active, acidic proton.[2] The final product is a β-amino carbonyl compound, known as a Mannich base.[3] The versatility of this reaction has led to its widespread application in the synthesis of numerous pharmaceuticals, natural products, and agrochemicals.[2][4][5]

While the classic Mannich reaction utilizes a carbon-based nucleophile (an enolizable ketone or aldehyde), the reaction scope extends to heteroatom nucleophiles.[6] This protocol focuses on a variation where a thiophenol serves as the active hydrogen component. The acidic proton on the sulfur atom of 4-chlorothiophenol acts as the nucleophile, attacking an in-situ generated Eschenmoser-like salt (an iminium ion) formed from 4-chloroaniline and formaldehyde. This specific reaction yields a β-amino thioether, a valuable structural motif in medicinal chemistry. The reaction proceeds through an elimination-addition mechanism involving the thiophenol.[7]

This guide provides a robust, self-validating protocol, grounded in established chemical principles, to reliably synthesize N-((4-chlorophenyl)(4-chlorophenylthio)methyl)-4-chloroaniline.

Reaction Mechanism and Rationale

The Mannich reaction between 4-chloroaniline, formaldehyde, and 4-chlorothiophenol proceeds through a well-understood, two-step mechanism.[2][8]

Step 1: Formation of the Iminium Ion The reaction initiates with the nucleophilic attack of the primary amine, 4-chloroaniline, on the electrophilic carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to form a highly reactive electrophilic species known as an N-aryl iminium ion (specifically, the N-(4-chlorophenyl)methaniminium ion).[3][4] This step is typically rapid and occurs in situ.

Step 2: Nucleophilic Attack by Thiophenol The 4-chlorothiophenol, being a soft nucleophile, then attacks the electrophilic carbon of the iminium ion. The acidic proton of the thiol group is sufficiently labile to allow for this addition. This step forms the final carbon-sulfur and carbon-nitrogen bonds, yielding the stable Mannich base product.[7]

Mannich_Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Mechanism r1 4-Chloroaniline r2 Formaldehyde iminium N-(4-chlorophenyl)methaniminium ion (Iminium Ion) r1->iminium + H₂O r3 4-Chlorothiophenol r2->iminium + H₂O product Final Product: N-((4-chlorophenyl)(4-chlorophenylthio)methyl)-4-chloroaniline iminium->product + 4-Chlorothiophenol

Figure 1: High-level overview of the reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reagent quantities.

Materials and Equipment

Reagents:

  • 4-Chloroaniline (C₆H₆ClN, M.W. 127.57 g/mol )

  • Formaldehyde (37% aqueous solution, CH₂O, M.W. 30.03 g/mol )

  • 4-Chlorothiophenol (C₆H₅ClS, M.W. 144.62 g/mol )

  • Ethanol (Absolute, reagent grade)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Reagent Quantities and Stoichiometry

The reaction is performed with a 1:1.1:1 molar ratio of 4-chloroaniline, formaldehyde, and 4-chlorothiophenol, respectively. A slight excess of formaldehyde is used to ensure complete formation of the iminium ion.

ReagentM.W. ( g/mol )Molar RatioMoles (mmol)Amount
4-Chloroaniline127.571.020.02.55 g
Formaldehyde (37% aq.)30.031.122.01.8 mL
4-Chlorothiophenol144.621.020.02.89 g
Ethanol (Solvent)---40 mL
Step-by-Step Synthesis Procedure

Rationale: The procedure is designed to first facilitate the formation of the iminium ion intermediate before introducing the thiophenol nucleophile. Ethanol is chosen as the solvent due to its ability to dissolve all reactants and its suitable boiling point for gentle reflux if needed.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (2.55 g, 20.0 mmol) and absolute ethanol (40 mL). Stir the mixture at room temperature until the aniline is completely dissolved.

  • Iminium Ion Formation: Slowly add the 37% aqueous formaldehyde solution (1.8 mL, 22.0 mmol) to the stirred solution. A slight exotherm may be observed. Allow the mixture to stir at room temperature for 30 minutes. This period allows for the formation of the N-(4-chlorophenyl)methaniminium ion.

  • Nucleophile Addition: In a separate beaker, dissolve 4-chlorothiophenol (2.89 g, 20.0 mmol) in a small amount of ethanol (~5 mL) and add it dropwise to the reaction flask.

  • Reaction Progression: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours. If the reaction is sluggish, it can be gently heated to reflux (approx. 78°C) for 2-3 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Add 50 mL of ethyl acetate and 50 mL of water. Shake vigorously and allow the layers to separate.

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove any unreacted thiophenol) and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Chloroaniline in Ethanol B Add Formaldehyde (Stir 30 min @ RT) A->B C Add 4-Chlorothiophenol Solution B->C D Stir @ RT (4-6h) Monitor by TLC C->D E Quench & Extract with Ethyl Acetate D->E F Wash with NaHCO₃ & Brine E->F G Dry (MgSO₄) & Concentrate F->G H Purify by Recrystallization or Chromatography G->H

Figure 2: Experimental workflow for the Mannich condensation.
Product Characterization

The identity and purity of the synthesized N-((4-chlorophenyl)(4-chlorophenylthio)methyl)-4-chloroaniline (C₁₉H₁₅Cl₃N₂S, Expected M.W. ~421.76 g/mol ) should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, a singlet for the methylene bridge protons (-N-CH₂-S-), and a broad singlet for the N-H proton.

  • ¹³C NMR: Expect signals corresponding to the aromatic carbons and the methylene bridge carbon.

  • IR Spectroscopy: Look for characteristic N-H stretching bands, C-H aromatic stretching, and C-S stretching frequencies.

  • Mass Spectrometry (MS): The molecular ion peak ([M]+) should correspond to the calculated molecular weight of the product.

Critical Safety Precautions

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • 4-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[9] It is a suspected carcinogen and can cause an allergic skin reaction.[10] Avoid all personal contact.

  • Formaldehyde: A known human carcinogen, toxic, and corrosive. It can cause severe skin burns and eye damage. Handle with extreme care.

  • 4-Chlorothiophenol: Corrosive and causes skin and eye burns.[11] It has a strong, unpleasant odor (stench).[11] Avoid inhalation and skin contact.[12]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated container.

References

  • Du, Y., Tian, F., Han, L., & Zhu, N. (2012). Three-Component Reaction of β-Ketosulfone, Formaldehyde, and Thiol or Thiophenol in Water. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(9), 1085-1093. [Link]

  • Wikipedia. (n.d.). Mannich reaction. [Link]

  • Sravani, K., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]

  • Wang, F., et al. (2020). Three-component radical homo Mannich reaction. Nature Communications, 11(1), 4837. [Link]

  • Taylor & Francis Online. (n.d.). Mannich reaction – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2020, September 24). Mannich reaction. [Link]

  • Singh, S., et al. (2018). Synthesis, Characterization and Application of Mannich Base. International Journal of Trend in Scientific Research and Development, 2(3), 1344-1350. [Link]

  • Al-Amiery, A. A. (2012). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. IntechOpen. [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]

  • Adams, R. (Ed.). (2011). Organic Reactions. John Wiley & Sons. [Link]

  • Patel, N. B., & Patel, H. R. (2019). Synthesis, characterization and biological evaluation of some novel N-Mannich bases of heterocyclic 1,3,4-thiadiazole. Journal of Saudi Chemical Society, 23(7), 848-860. [Link]

  • Fisyuk, A., et al. (2025, November 11). The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum's Acid with HCHO and Primary Amines. Molecules, 30(22), 5013. [Link]

  • El-Sayed, M. A., & Al-Ghorbani, M. (2025, August 10). Advances in the chemistry of Mannich bases of thiophenes and furans. Journal of Sulfur Chemistry. [Link]

  • Seebacher, W., et al. (2019). Reaction of Mannich product 2a with indole and thiophenol. Monatshefte für Chemie-Chemical Monthly, 150, 1255-1261. [Link]

  • Casy, A. F., & Myers, J. L. (1966). Reactivity of Mannich bases. Part X. The mechanism of the reaction between β-amino-ketones and thiophenols. Journal of the Chemical Society C: Organic, 463-467. [Link]

Sources

Application Note: Optimized Synthesis of 4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for synthesizing 4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline , a specific


-acetal derivative. This compound belongs to a class of Mannich bases known for their utility as lipophilic intermediates in agrochemical synthesis and as corrosion inhibitors.

The synthesis utilizes a three-component condensation reaction involving 4-chloroaniline , formaldehyde , and 4-chlorothiophenol . Unlike standard Mannich reactions that use ketones, this protocol employs formaldehyde to create a methylene bridge (


) linking the nitrogen of the aniline and the sulfur of the thiophenol.

Key Technical Considerations:

  • Reaction Type: Thio-Mannich Condensation (

    
    -alkylation via sulfenylation).
    
  • Critical Control Point: The order of addition is paramount to prevent the formation of the symmetric dithioacetal byproduct (

    
    ).
    
  • Safety Profile: High. Involves toxic thiols and potential carcinogens.[1][2]

Scientific Background & Mechanism[3][4]

The Chemical Strategy

The synthesis proceeds via an in situ iminium ion generation . While it is theoretically possible to mix all three components simultaneously, this often leads to competitive side reactions. The thiophenol is a strong nucleophile and can react with formaldehyde to form bis(4-chlorophenyl)dithioformal.

To ensure high selectivity for the


-acetal target, the reaction is engineered in two distinct kinetic phases:
  • Phase I (Activation): Condensation of 4-chloroaniline with formaldehyde to form the reactive hemiaminal or iminium species.

  • Phase II (Capture): Nucleophilic attack by 4-chlorothiophenol on the electrophilic carbon of the iminium intermediate.

Mechanistic Pathway

The following diagram illustrates the stepwise conversion, highlighting the critical intermediate that prevents side-product formation.

ReactionMechanism Reagents Reagents: 4-Chloroaniline + HCHO Inter Intermediate: N-Methyleneiminium Ion (Electrophile) Reagents->Inter - H₂O (Condensation) Byproduct Avoided Byproduct: Dithioacetal Reagents->Byproduct Direct Thiol Mixing (Avoid) Product Target Product: This compound Inter->Product + Thiol (Nucleophilic Attack) Thiol Reagent: 4-Chlorothiophenol (Nucleophile) Thiol->Inter

Figure 1: Mechanistic pathway for the Thio-Mannich condensation. Note the critical avoidance of direct thiol-formaldehyde mixing to prevent dithioacetal formation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4]PurityHazard Note
4-Chloroaniline 127.571.0>98%Toxic, potential carcinogen.
Formaldehyde (aq) 30.031.237% Sol.Carcinogen, sensitizer.
4-Chlorothiophenol 144.621.0>97%Stench , Corrosive, Toxic.
Ethanol (EtOH) 46.07SolventAbs.Flammable.
Safety & Handling (Critical)
  • Odor Control: 4-Chlorothiophenol has an extremely potent, disagreeable odor.[1] All weighings and transfers must occur inside a functioning fume hood.

  • Neutralization: Keep a bleach solution (sodium hypochlorite) ready to neutralize any thiol spills and to rinse glassware.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Step-by-Step Procedure

Step 1: Solubilization and Activation

  • Charge a 100 mL Round Bottom Flask (RBF) with 1.28 g (10 mmol) of 4-chloroaniline .

  • Add 20 mL of absolute ethanol . Stir at room temperature until fully dissolved.

  • Add 1.0 mL (approx. 12 mmol) of 37% aqueous formaldehyde dropwise.

  • Observation: The solution may warm slightly.[5] Stir for 15 minutes at room temperature to allow the formation of the hemiaminal/imine species.

Step 2: Thiol Addition

  • In a separate vial, dissolve 1.45 g (10 mmol) of 4-chlorothiophenol in 5 mL of ethanol .

  • Add the thiol solution dropwise to the reaction flask over 5–10 minutes.

    • Why? Slow addition maintains the stoichiometry favoring the

      
      -acetal over the dithio-species.
      

Step 3: Reaction & Reflux

  • Equip the flask with a reflux condenser.[3][6]

  • Heat the mixture to reflux (

    
    ) for 2 to 3 hours .
    
  • Monitor reaction progress via TLC (See Section 3.5).

Step 4: Isolation & Purification

  • Cool the reaction mixture to room temperature.

  • If the product precipitates as a solid:[3]

    • Filter the precipitate using a Büchner funnel.[3]

    • Wash the cake with cold ethanol (

      
      ).
      
  • If the product remains oiled out or soluble:

    • Evaporate the solvent under reduced pressure (Rotovap).

    • Recrystallize the residue from hot Ethanol/Water (9:1 ratio).

  • Dry the solid in a vacuum desiccator over

    
    .
    

Process Visualization (Workflow)

Workflow Start Start: 4-Chloroaniline + Ethanol Step1 Add Formaldehyde (37%) Stir 15 min @ RT Start->Step1 Step2 Add 4-Chlorothiophenol (Dropwise) Step1->Step2 Step3 Reflux (80°C) 2 - 3 Hours Step2->Step3 Check TLC Check (Hexane:EtOAc 8:2) Step3->Check Check->Step3 Incomplete Workup Cool to RT Filter Precipitate Check->Workup Complete Purify Recrystallize (EtOH/H2O) Workup->Purify Final Pure Product Dry & Weigh Purify->Final

Figure 2: Operational workflow for the synthesis. Diamond node indicates the critical process control point.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

Thin Layer Chromatography (TLC)[9]
  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: Hexane : Ethyl Acetate (8:2 v/v).

  • Visualization: UV Light (254 nm).

  • Target: The product will appear as a distinct spot with an

    
     value typically between 0.5 and 0.7 (depending on exact plate conditions), distinct from the lower 
    
    
    
    amine and high
    
    
    thiol.
NMR Spectroscopy (Expected Data)

The diagnostic signal for this specific molecule is the methylene bridge protons.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       (s, 2H, 
      
      
      
      ). This singlet confirms the formation of the N-C-S linkage.
    • 
       (br s, 1H, 
      
      
      
      , exchangeable).
    • 
       (m, 8H, Aromatic protons).
      
IR Spectroscopy[6]
  • Secondary Amine (

    
    ):  Weak band approx. 
    
    
    
    .
  • C-S Stretch: Approx.

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is an oil Impurities or solvent retention.Scratch the flask with a glass rod to induce nucleation. Cool to

. If persistent, recrystallize from Ethanol/Water.
Low Yield Loss of formaldehyde (volatility) or incomplete reaction.Use a slight excess of formaldehyde (1.2 - 1.5 eq). Ensure reflux is vigorous but condenser is efficient.
Strong Thiol Smell in Product Unreacted thiophenol trapped in crystal lattice.Wash the crude solid thoroughly with cold ethanol. Recrystallize.
Double Spot on TLC Formation of dithioacetal byproduct.Ensure Phase I (Amine + HCHO) is given time to complete before adding the thiol.

References

  • BenchChem. "Application Notes and Protocols: Synthesis of N-(4-chlorophenyl)-1-phenylethanimine." (General Mannich/Schiff Base protocols). Link

  • Sigma-Aldrich. "4-Chlorothiophenol Product Information & Safety Data Sheet." Link

  • ChemicalBook. "this compound (CAS 6969-14-8) Entry." Link

  • Katritzky, A. R., et al.
  • PubChem. "4-((4-Chlorophenyl)thio)aniline Compound Summary." (Structural analog comparison). Link

Disclaimer: This protocol is intended for use by qualified scientific personnel only. Always review the Material Safety Data Sheet (MSDS/SDS) for all chemicals before experimentation.

Sources

One-Pot Synthesis of N-((Arylthio)methyl)arylamines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-((Arylthio)methyl)arylamines

N-((Arylthio)methyl)arylamines represent a valuable class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their unique structural motif, which incorporates both a C-N and a C-S bond on a single methylene bridge, imparts specific physicochemical properties that are of significant interest in the design of novel therapeutic agents and functional materials. The development of efficient and atom-economical synthetic routes to these compounds is therefore a topic of considerable importance for researchers in drug development and chemical synthesis. This guide provides a detailed protocol and in-depth scientific background for the one-pot synthesis of N-((Arylthio)methyl)arylamines, a method that offers significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact.

Reaction Mechanism: A Thio-Mannich Approach

The one-pot synthesis of N-((arylthio)methyl)arylamines proceeds via a Mannich-type reaction, a classic example of a three-component condensation.[1][2] This reaction involves an arylamine, a non-enolizable aldehyde (in this case, formaldehyde or its equivalent), and a nucleophilic thiol. The reaction is typically acid-catalyzed, which facilitates the formation of a key reactive intermediate.

The reaction mechanism can be delineated into two primary stages:

  • Formation of the Electrophilic Iminium Ion: The reaction is initiated by the acid-catalyzed condensation of the arylamine with formaldehyde. The amine nitrogen attacks the protonated carbonyl carbon of formaldehyde, followed by dehydration to generate a highly electrophilic N-aryliminium ion. This intermediate is the key species that will be attacked by the nucleophilic thiol.

  • Nucleophilic Attack by the Aryl Thiol: The aryl thiol, being a soft nucleophile, readily attacks the electrophilic carbon of the iminium ion. This step forms the crucial C-S bond and, after deprotonation, yields the final N-((arylthio)methyl)arylamine product.

The overall transformation is a highly efficient process that allows for the formation of two new bonds in a single synthetic operation.

Reaction_Mechanism Arylamine Arylamine (Ar-NH2) Iminium_ion N-Aryliminium Ion [Ar-NH=CH2]+ Arylamine->Iminium_ion + CH2O, H+ Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium_ion Arylthiol Aryl Thiol (Ar'-SH) Product N-((Arylthio)methyl)arylamine (Ar-NH-CH2-S-Ar') Arylthiol->Product H_plus H+ Iminium_ion->Product + Ar'-SH

Figure 1: Proposed reaction mechanism for the one-pot synthesis of N-((arylthio)methyl)arylamines.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of N-((arylthio)methyl)arylamines. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • Arylamine (e.g., aniline)

  • Aryl thiol (e.g., thiophenol)

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Detailed Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the arylamine (1.0 eq.) in anhydrous ethanol (approximately 5-10 mL per mmol of arylamine).

  • Addition of Reagents: To the stirred solution, add the aryl thiol (1.0 eq.) followed by paraformaldehyde (1.1 eq.).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the reaction mixture. The use of an acid catalyst is crucial for the formation of the reactive iminium ion intermediate.

  • Reaction Progression: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically around 80 °C for ethanol). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-((arylthio)methyl)arylamine.

Experimental_Workflow Start Start: Dissolve Arylamine in Ethanol Add_Reagents Add Aryl Thiol and Paraformaldehyde Start->Add_Reagents Add_Catalyst Add Catalytic HCl Add_Reagents->Add_Catalyst Reflux Reflux and Monitor (TLC) Add_Catalyst->Reflux Workup Aqueous Workup: Neutralization and Extraction Reflux->Workup Purification Purification: Column Chromatography Workup->Purification End End: Pure Product Purification->End

Figure 2: A streamlined workflow for the one-pot synthesis of N-((arylthio)methyl)arylamines.

Data Presentation: A Representative Example

The following table summarizes the reaction parameters for the synthesis of N-((phenylthio)methyl)aniline from aniline, thiophenol, and paraformaldehyde.

ReagentMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Aniline1.093.13100.93 g
Thiophenol1.0110.18101.10 g
Paraformaldehyde1.130.03 (as CH₂O)110.33 g
Ethanol (solvent)---50 mL
Conc. HCl (catalyst)catalytic--~3 drops
Expected Product -229.33 -Yield dependent

Troubleshooting and Key Considerations

  • Side Reactions: The reaction of formaldehyde with arylamines can sometimes lead to the formation of N,N'-diarylmethylenediamines (aminals) or other condensation products. Using a stoichiometric amount of the aryl thiol and carefully controlling the reaction temperature can help to minimize these side reactions.

  • Purity of Reagents: The use of high-purity starting materials is essential for obtaining good yields and minimizing the formation of impurities.

  • Catalyst Amount: The amount of acid catalyst should be carefully controlled. Too much acid can lead to unwanted side reactions, while too little may result in a sluggish reaction.

  • Workup Procedure: Thorough neutralization of the acid catalyst during the workup is crucial to prevent product decomposition during purification.

Safety Precautions

  • Formaldehyde: Paraformaldehyde is a source of formaldehyde, which is a toxic and volatile substance. Handle it in a well-ventilated fume hood.

  • Thiols: Aryl thiols are known for their strong and unpleasant odor. All manipulations should be carried out in a fume hood.

  • Acids: Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

Conclusion

The one-pot synthesis of N-((arylthio)methyl)arylamines via a thio-Mannich reaction is a powerful and efficient method for accessing this important class of compounds. The protocol outlined in this guide, along with the mechanistic insights and practical considerations, provides researchers with a solid foundation for successfully implementing this synthetic strategy in their own laboratories. By understanding the underlying principles and adhering to best practices, scientists can leverage this methodology to accelerate their research and development efforts in the fields of medicinal chemistry and materials science.

References

  • A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: highly efficient stereoselective synthesis of beta-aminoketones under microwave heating. PubMed. [Link]

  • Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Scheme 6. One pot synthesis of amino sulfides. ResearchGate. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • One-pot Mannich type reaction of thiobarbituric acid, aryl aldehyde and aromatic amine in catalyzed by surfactants. Semantic Scholar. [Link]

  • Mannich reaction – Knowledge and References. Taylor & Francis Online. [Link]

  • Acid catalysis of the formaldehyde condensation reaction for a sensitive histochemical demonstration of tryptamines and 3-methoxylated phenylethylamines. 2. Characterization of amine fluorophores and application to tissues. PubMed. [Link]

  • Reactions of formaldehyde with aromatic amines. ResearchGate. [Link]

  • Melamine formaldehyde compounds. The active species in acid catalyzed reactions. ResearchGate. [Link]

  • A Practical, One-Pot Multicomponent Synthesis of α-Amidosulfides and Their Application as Latent N-Acylimines in the Friedel-Crafts Reaction. Infoscience. [Link]

  • Mannich reaction: A versatile and convenient approach to bioactive skeletons. Indian Academy of Sciences. [Link]

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Troubleshooting & Optimization

Stability of N-CH2-S bond in 4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we will address common questions and troubleshooting scenarios related to the stability of the critical N-CH2-S (thioaminal) bond. Our goal is to provide you with the foundational knowledge and practical guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and handling of this compound.

Q1: What is the primary chemical feature of this compound that I should be concerned about?

A1: The central point of lability in this compound is the N-CH2-S bond. This thioaminal linkage is susceptible to cleavage, particularly under acidic conditions, as it can serve as a precursor to a highly reactive N-acyliminium ion intermediate.[1][2][3] The stability of this bond is paramount for reproducible experimental outcomes.

Q2: How stable is the N-CH2-S bond under standard laboratory conditions?

A2: Under anhydrous and neutral conditions in aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) at room temperature or below, the compound is generally stable. However, the presence of acid, water, or other protic species can catalyze its degradation.[4][5][6][7]

Q3: What are the expected degradation products resulting from the cleavage of the N-CH2-S bond?

A3: The primary degradation products are 4-chloroaniline and 4-chlorophenylthiomethanol or its subsequent breakdown products. The formation of 4-chloroaniline is a strong indicator that the N-CH2 bond has cleaved.

Q4: Can I use this compound in aqueous buffers?

A4: Extreme caution is advised when using aqueous buffers. The N-CH2-S bond is prone to hydrolysis. If aqueous systems are necessary, it is critical to maintain a neutral to slightly basic pH and to work at low temperatures to minimize degradation. A stability study in your specific buffer system is highly recommended.

Mechanistic Insights: The N-Acyliminium Ion Pathway

The lability of the N-CH2-S bond is best understood through its tendency to form an N-acyliminium ion. This is a highly reactive electrophilic intermediate that is readily attacked by nucleophiles.[8][9]

N-Acyliminium Ion Formation cluster_equilibrium Equilibrium Compound This compound Intermediate N-Acyliminium Ion (Reactive Intermediate) Compound->Intermediate H+ (catalyst) - (4-chlorophenyl)thiol Products Degradation Products (e.g., 4-chloroaniline +) Intermediate->Products + Nucleophile (e.g., H2O)

Caption: Equilibrium between the parent compound and the N-acyliminium ion.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific experimental issues.

Q5: I've observed the appearance of a new, more polar spot on my TLC plate after leaving my reaction in a protic solvent. What could this be?

A5: This is a classic sign of degradation. The new polar spot is likely 4-chloroaniline, one of the primary breakdown products. Protic solvents can facilitate the cleavage of the N-CH2-S bond.

  • Troubleshooting Steps:

    • Confirm the identity of the new spot by co-spotting with a 4-chloroaniline standard.

    • Switch to an anhydrous, aprotic solvent for your reaction.

    • If a protic solvent is unavoidable, consider running the reaction at a lower temperature and for a shorter duration.

Q6: My NMR spectrum shows a complex mixture, and the integration for the methylene (-CH2-) protons is lower than expected. Why?

A6: A lower-than-expected integration for the methylene bridge is a quantitative indicator of N-CH2-S bond cleavage. The complexity of the spectrum arises from the presence of the parent compound and its degradation products.

  • Troubleshooting Steps:

    • Re-purify your starting material to ensure it is free of degradation products before starting your experiment.

    • Prepare your NMR sample in a deuterated aprotic solvent (e.g., CDCl3, Acetone-d6) and acquire the spectrum immediately. Avoid using acidic solvents like DMSO-d6 without a neutralizer if stability is a concern.

Q7: My reaction with a strong nucleophile is giving low yields and multiple products. Is my starting material decomposing?

A7: Yes, this is highly likely. The N-CH2-S bond can be directly attacked by strong nucleophiles. Furthermore, if the reaction conditions are even slightly acidic, the formation of the highly reactive N-acyliminium ion intermediate can lead to a variety of side products.

  • Troubleshooting Steps:

    • Perform the reaction at a lower temperature to control the reaction rate.

    • Consider using a milder nucleophile if possible.

    • Add a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to scavenge any trace acids.

Experimental Protocols

Here are detailed protocols for assessing the stability of this compound.

Protocol 1: pH Stability Assessment using HPLC

This protocol allows for the quantitative assessment of the compound's stability across a range of pH values.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffers (pH 2, 7, 10)

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of the compound in ACN (e.g., 1 mg/mL).

  • In separate vials, dilute the stock solution with each pH buffer to a final concentration of 50 µg/mL.

  • Immediately inject a sample from each vial (t=0) into the HPLC to establish the initial purity.

  • Incubate the vials at a controlled temperature (e.g., 25°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each vial into the HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks.

pH Stability Workflow Start Prepare Stock Solution (1 mg/mL in ACN) Dilute Dilute in Buffers (pH 2, 7, 10) Start->Dilute Inject_T0 Inject t=0 Sample (HPLC Analysis) Dilute->Inject_T0 Incubate Incubate at 25°C Dilute->Incubate Analyze Analyze Peak Areas Inject_T0->Analyze Inject_Tx Inject at Time Points (1, 2, 4, 8, 24h) Incubate->Inject_Tx Inject_Tx->Analyze

Caption: Workflow for pH stability assessment.

Data Summary Table
ConditionStability OutcomePrimary Degradation Product
Anhydrous Aprotic Solvent (e.g., DCM, THF)Stable N/A
Protic Solvent (e.g., Methanol, Ethanol)Moderate Instability 4-chloroaniline
Aqueous Buffer, pH 2Highly Unstable 4-chloroaniline
Aqueous Buffer, pH 7Slightly Unstable 4-chloroaniline
Aqueous Buffer, pH 10Moderately Stable 4-chloroaniline

References

  • Building Addressable Libraries: Site-Selective Formation of an N-Acyliminium Ion Intermediate. The Moeller Research Group, Washington University in St. Louis. Link

  • Product Class 10: N-Acyliminium Salts. Thieme Chemistry. Link

  • The synthesis and reactions of some N-acyl-N-aryliminium ions. Arkat USA. Link

  • Generation of N-acylimines and N-acyliminium cations in α-amidoalkylations. ResearchGate. Link

  • Mechanisms for S–S and N–C α bond cleavage in peptide ECD and ETD mass spectrometry. ResearchGate. Link

  • 4-Chloro-N-methylaniline(932-96-7). ChemicalBook. Link

  • synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. [No Valid URL]
  • Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. PMC. Link

  • Ether cleavage. Wikipedia. Link

  • 4-(((4-Chlorophenyl)thio)methyl)aniline 95%. AChemBlock. Link

  • 4-((4-Chlorophenyl)thio)aniline. PubChem. Link

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Link

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. [No Valid URL]
  • 4-(4-Chlorophenyl)-N-methylaniline. PubChem. Link

  • Nitrogen Arylation for Macrocyclization of Unprotected Peptides. PMC, NIH. Link

  • Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. Scientific & Academic Publishing. Link

  • 4-Chloro-o-toluidine. Wikipedia. Link

  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. Link

  • Preparation of Thioaminals in Water. PMC, NIH. Link

  • How can I cleavage the disulfide bond and create two SH groups?. ResearchGate. Link

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Link

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. American Chemical Society. Link

  • Bond cleavage – Knowledge and References. Taylor & Francis. Link

  • Kinetic measurements on single-molecule disulfide bond cleavage. PubMed, NIH. Link

  • Analytical Methods. RSC Publishing. Link

  • Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. New Journal of Chemistry, RSC Publishing. Link

  • Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane. PubMed. Link

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. MDPI. Link

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic Chemistry Portal. Link

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Technical Support Center: Optimizing Formaldehyde Equivalents in Aniline Thioalkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing formaldehyde equivalents in aniline thioalkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-S bond-forming reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experiments for optimal outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when performing aniline thioalkylation, with a focus on the critical role of formaldehyde.

Q1: What is the fundamental role of formaldehyde in the aniline thioalkylation reaction?

Formaldehyde acts as a key electrophilic intermediate in what is mechanistically a Mannich-type reaction.[1][2][3] It does not directly thioalkylate the aniline. Instead, it reacts with the aniline to form an electrophilic iminium ion in situ. This iminium ion is the species that is then attacked by the nucleophilic thiol, leading to the desired thioalkylated product.[2][3]

Q2: How do I determine the optimal number of formaldehyde equivalents?

The ideal stoichiometry is not fixed and depends on several factors, including the specific aniline and thiol substrates, reaction concentration, and temperature. A common starting point is to use a slight excess of formaldehyde (e.g., 1.1 to 1.5 equivalents) relative to the limiting reagent (typically the aniline). However, empirical optimization is crucial.

Q3: What are the consequences of using too much or too little formaldehyde?

Too Little Formaldehyde:

  • Incomplete Reaction: Insufficient formaldehyde will lead to a low concentration of the necessary iminium ion intermediate, resulting in unreacted aniline starting material and consequently, a lower yield of the desired product.[4][5]

Too Much Formaldehyde:

  • Side Product Formation: Excess formaldehyde can lead to multiple side reactions.[3] A primary concern is the formation of N,N-bis(alkylthiomethyl)aniline if the reaction is not carefully controlled. Another possibility is the formation of aminals or other oligomeric structures.[6][7]

  • Purification Challenges: These side products often have similar polarities to the desired product, making purification by chromatography difficult.[8]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during aniline thioalkylation experiments.

Problem 1: Low or No Product Yield

A low yield is one of the most frequent issues.[4][5] The following decision tree can help you systematically identify the root cause.

Troubleshooting Workflow for Low Yield

LowYield Start Low or No Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckWorkup Review Workup & Purification Start->CheckWorkup ReagentPurity Are reagents pure and dry? (Aniline, Thiol, Formaldehyde source) CheckReagents->ReagentPurity TempTime Are temperature and time optimal? CheckConditions->TempTime LossDuringWorkup Was product lost during extraction or washing? CheckWorkup->LossDuringWorkup Stoichiometry Is stoichiometry correct? (Esp. formaldehyde equivalents) ReagentPurity->Stoichiometry Yes SolutionReagents Solution: Use purified reagents. Ensure accurate measurements. ReagentPurity->SolutionReagents No Stoichiometry->SolutionReagents No Mixing Is mixing/stirring adequate? TempTime->Mixing Yes SolutionConditions Solution: Optimize temperature/time via TLC/LC-MS monitoring. Ensure vigorous stirring. TempTime->SolutionConditions No Mixing->SolutionConditions No LossDuringPuri Was product lost during chromatography? LossDuringWorkup->LossDuringPuri Yes SolutionWorkup Solution: Check pH during extraction. Minimize transfers. Optimize chromatography. LossDuringWorkup->SolutionWorkup No LossDuringPuri->SolutionWorkup No

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Explanations:
  • Reagent Quality: Aniline is susceptible to oxidation, which can affect its nucleophilicity.[9] Ensure it is purified if it appears discolored. Thiols can oxidize to disulfides, which are unreactive in this context.[10] Use fresh or properly stored reagents.

  • Reaction Monitoring: Do not rely on literature reaction times alone.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before side reactions begin to dominate.

  • Temperature Control: Exothermic reactions can lead to localized heating, promoting side product formation.[5] If the reaction is highly exothermic, consider adding the formaldehyde solution dropwise at a controlled temperature.

Problem 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.

Common Side Products and Their Causes:
Side ProductProbable CauseProposed Solution
Di-substituted Aniline Excess formaldehyde and/or thiol.Reduce the equivalents of formaldehyde and thiol. Consider adding the thiol portion-wise.
Aminal Formation High concentration of formaldehyde and aniline.Use a more dilute reaction mixture. Add formaldehyde slowly to the reaction.
Oxidation Products Presence of oxygen, especially with electron-rich anilines.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents.[10]
Problem 3: Difficulty in Product Purification

If the crude product is difficult to purify, it is often due to the presence of side products with similar physicochemical properties to the desired product.

  • Strategy 1: Optimize the Reaction: The best way to simplify purification is to minimize the formation of impurities in the first place. Revisit the troubleshooting steps for low yield and multiple products to run a cleaner reaction.

  • Strategy 2: Alternative Purification Techniques: If column chromatography is ineffective, consider other methods such as recrystallization or preparative HPLC. For basic aniline products, an acid-base extraction during the workup can help remove non-basic impurities.

III. Experimental Protocols

Protocol 1: General Procedure for Aniline Thioalkylation

This protocol provides a starting point for the synthesis of N-(alkylthiomethyl)anilines.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 eq) and a suitable solvent (e.g., acetonitrile, ethanol, or THF).

  • Thiol Addition: Add the thiol (1.0-1.2 eq) to the stirred solution.

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O, 1.1-1.5 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring the Reaction by TLC
  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of the starting aniline and thiol.

  • Elution: Develop the plate using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate). The product should appear as a new spot with an Rf value distinct from the starting materials.

Reaction Mechanism Overview

The reaction proceeds through a well-established Mannich-type mechanism.

MannichMechanism Aniline Aniline (R-NH₂) Iminium Iminium Ion [R-NH=CH₂]⁺ Aniline->Iminium + CH₂O, -H₂O Formaldehyde Formaldehyde (CH₂O) Thiol Thiol (R'-SH) Product Thioalkylated Aniline (R-NH-CH₂-SR') Thiol->Product Iminium->Product + R'-SH, -H⁺

Caption: Simplified Aniline Thioalkylation Mechanism.

IV. References

  • Chemistry Steps. (2021). Mannich Reaction. [Link]

  • Journal of the American Chemical Society. (2004). A Three-Component Mannich-Type Reaction for Selective Tyrosine Bioconjugation. [Link]

  • Scribd. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. [Link]

  • Wikipedia. (n.d.). Mannich reaction. [Link]

Sources

Technical Support Center: Removal of 4-Chlorothiophenol (4-CTP)

[1][2]

Topic: Purification Strategies for 4-Chlorothiophenol (4-CTP) Removal Audience: Medicinal Chemists, Process Chemists, and Lab Managers Last Updated: February 21, 2026[1]

Introduction: The Challenge of 4-CTP

4-Chlorothiophenol (4-CTP) is a potent nucleophile used frequently in cross-coupling and nucleophilic substitution reactions.[1][2] While chemically useful, it presents two distinct purification challenges:

  • Olfactory Potency: It has an extremely low odor threshold.[2] Trace amounts (<1 ppm) can contaminate laboratory environments and elicit complaints.[1][2]

  • Oxidative Instability: 4-CTP readily oxidizes in air to form 4,4'-dichlorodiphenyl disulfide , a non-acidic, lipophilic dimer that mimics the solubility profile of many organic products, rendering standard acid-base extraction ineffective.

This guide provides a tiered approach to removal, starting with bulk extraction and moving to high-sensitivity scavenging for trace purification.[1]

Module 1: Bulk Removal (Acid-Base Extraction)

Context: This is the primary method for removing stoichiometric excesses of 4-CTP. It relies on the acidity of the thiol proton (pKa ~5.9–6.4).[1]

The Protocol

Reagent: 1M or 2M Sodium Hydroxide (NaOH).[2] Do not use Sodium Bicarbonate (NaHCO₃), as it is too weak to fully deprotonate the thiol.[1]

  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM, Ethyl Acetate, or Diethyl Ether).

  • Washing: Wash the organic layer 3 times with 1M NaOH.[2]

    • Mechanism:[2]

      
      [1][2]
      
  • Verification: Check the pH of the aqueous layer.[2] It must remain >10.[2] If the pH drops, the base has been consumed; add more base.

  • Bleach Quench: CRITICAL STEP. Do not pour the aqueous waste down the drain.[2] Collect it in a dedicated "Stench Waste" container containing dilute bleach (sodium hypochlorite).[1][2]

Data: Solubility & pKa Parameters
ParameterValueImplication for Workup
pKa (Thiol) ~5.9 - 6.4Requires strong base (NaOH/KOH) for >99% deprotonation.[1][2]
LogP (Thiol) ~2.6Moderately lipophilic; requires efficient mixing to pull into water.[1][2]
Disulfide Byproduct Insoluble in H₂OWill NOT remove via NaOH wash. (See Module 3).[1][2]
Workflow Visualization

ExtractionLogicStartReaction Mixture(Product + Excess 4-CTP)AddBaseAdd 1M NaOH(pH > 10)Start->AddBasePhaseCutPhase SeparationAddBase->PhaseCutOrgLayerOrganic Layer(Contains Product)PhaseCut->OrgLayerTop/Bottom(Solvent dependent)AqLayerAqueous Layer(Contains 4-CTP Thiolate)PhaseCut->AqLayerCheckCheck Purity by TLC/LCMSOrgLayer->CheckBleachQuench with Bleach(Dispose as Stench Waste)AqLayer->BleachDisulfideWarnWarning: DisulfideImpurities Remain HereCheck->DisulfideWarnImpurity Found?

Figure 1: Decision tree for bulk removal of 4-CTP using basic extraction. Note the critical branch regarding disulfide impurities.

Module 2: Trace Removal (Solid-Phase Scavenging)

Context: If the product is acid-sensitive, base-sensitive, or if the "smell" persists after extraction, use electrophilic resins.

The Science: You must use an Electrophilic Scavenger to trap the Nucleophilic Thiol .[2]

  • Recommended Resins: Polystyrene-Isocyanate (PS-NCO) or Polystyrene-Maleimide.[1][2]

  • Avoid: Thiol-based resins (e.g., SiliaMetS® Thiol), which are designed to remove metals, not thiols.[1]

Protocol
  • Load Calculation: Estimate residual thiol (e.g., 10 mol% of starting material).[2] Use a 3-fold molar excess of resin relative to the impurity.[2]

  • Incubation: Add resin to the reaction mixture (dissolved in DCM, THF, or DMF).

  • Agitation: Shake or stir gently for 2–4 hours at room temperature.

    • Mechanism (Isocyanate):[1][2]

      
      
      
  • Filtration: Filter through a fritted funnel or Celite. The thiol remains bound to the solid resin.[2]

Module 3: Troubleshooting (The "Hidden" Impurity)

Issue: "I washed with NaOH three times, but the product still contains a sulfur impurity by LCMS/NMR."

Diagnosis: You likely have 4,4'-dichlorodiphenyl disulfide .[2][3]

  • Cause: Exposure of the reaction mixture to air caused the 4-CTP to oxidize.

  • Chemistry: The disulfide is not acidic.[2] It behaves like a greasy organic molecule (LogP ~5.[1][2]8) and stays in the organic layer during NaOH washes.[1][2]

Solution A: Reduction & Re-Extraction (Chemical Repair)[1][2]
  • Dissolve the mixture in Methanol/DCM.

  • Add Zinc dust (Zn) and dilute HCl (or Sodium Borohydride if product tolerates it).[1][2]

  • Stir for 30 minutes. This reduces the disulfide back to the thiol (4-CTP).[1][2]

  • Repeat Module 1 (NaOH extraction) immediately to remove the regenerated thiol.[1][2]

Solution B: Chromatography (Physical Separation)

If chemical reduction is risky for your product:

  • The disulfide is non-polar.[2] It typically elutes near the solvent front in silica chromatography (0-5% EtOAc/Hexanes).[1][2]

  • Tip: Use a bleach trap on the rotovap exhaust when concentrating fractions, as trace thiols may co-elute.

Frequently Asked Questions (FAQ)

Q1: Can I use bleach directly in the separatory funnel to oxidize the thiol? A: NO. While bleach destroys the odor, it is a non-selective oxidant. It may oxidize your product (e.g., amines to N-oxides, alcohols to ketones).[1] Only use bleach to treat the waste aqueous layer after you have separated your product.[2]

Q2: The smell is stuck in my rotovap. How do I clean it? A: Disassemble the bump trap and vapor duct.[2] Soak them in a bath of dilute bleach (10% commercial bleach in water) for 30 minutes. Rinse thoroughly with water, then acetone.[2] Never rotovap bleach solution; chlorine gas is corrosive to the pump.[2]

Q3: My product is also an acid (e.g., Carboxylic Acid). How do I remove the thiol? A: You cannot use the NaOH extraction method (Module 1) as it will extract your product too.[2]

  • Option 1: Use the Scavenger Resin method (Module 2).[1][2]

  • Option 2: Perform column chromatography immediately.[2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7815, 4-Chlorobenzenethiol. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. (2015).[1][2][4] SOP for Stench Chemicals (Thiols/Mercaptans). Retrieved from [Link]

  • University of Rochester. (n.d.).[1][2] Standard Operating Procedure: Working with Thiols. Retrieved from [Link]

  • Biotage. (n.d.). ISOLUTE® Si-Thiol & Scavenging Guides. (Note: Reference for scavenger resin types and reactivities). Retrieved from [Link][1][2]

Purification of unstable N,S-acetals by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Stability & Chromatography | Ticket ID: NS-ACETAL-001

🟢 System Diagnostic: Is this your problem?

If you are observing the following symptoms during the purification of


-amino sulfides (N,S-acetals), your stationary phase is likely chemically degrading your product.
  • Symptom A (The "Ghost" Product): TLC shows a distinct spot for the crude material, but after the column, the product mass is significantly lower or missing.

  • Symptom B (The "Smell"): Fractions elute with a strong, pungent odor of thiols (mercaptans), even if the crude was relatively odorless.

  • Symptom C (The "Streak"): The compound streaks heavily on the column, co-eluting with impurities despite good separation on TLC.

Root Cause: Acid-catalyzed hydrolysis driven by silica gel silanol groups (


), leading to the formation of an unstable iminium ion.
🛠 Module 1: The Stability Crisis (Mechanism)

To solve the purification, you must understand why the molecule breaks. N,S-acetals are not just "unstable"; they are kinetically active precursors to iminium ions .

Standard silica gel is slightly acidic (


). The nitrogen lone pair in your N,S-acetal is basic. When the silica protonates the sulfur (or coordinates with it), the nitrogen lone pair "pushes," expelling the sulfur as a thiol. This generates a highly reactive Iminium Ion , which immediately hydrolyzes upon exposure to trace water in the solvent or silica.

Decomposition NS_Acetal N,S-Acetal (Intact Product) Transition Sulfur Expulsion (N-assisted) NS_Acetal->Transition Contact with Silica Protonation Acidic Silica Surface (Si-OH donor) Protonation->Transition Catalysis Iminium Iminium Ion (Reactive Intermediate) Transition->Iminium - HSR (Thiol) Hydrolysis Hydrolysis (+ H2O) Iminium->Hydrolysis Products Decomposition Products (Amine + Aldehyde + Thiol) Hydrolysis->Products

Figure 1: The acid-catalyzed decomposition pathway of N,S-acetals on silica gel. The nitrogen lone pair assists in expelling the sulfur, a process accelerated by acidic sites on the stationary phase.

🛠 Module 2: The "Buffered" Protocol (Standard Operating Procedure)

Objective: Neutralize all acidic sites on the silica gel before the product touches them. Reagent: Triethylamine (


 or TEA).[1][2]
Step-by-Step Methodology
  • Solvent Preparation:

    • Prepare your eluent system (e.g., Hexanes/Ethyl Acetate).

    • Add 1.0% to 2.0% Triethylamine (v/v) to the entire volume of solvent you intend to use.

    • Note: Do not use Chloroform (

      
      ) or DCM if possible, as they can become slightly acidic over time. If necessary, neutralize them immediately before use.
      
  • Slurry Packing (Critical Step):

    • Slurry the silica gel in the TEA-containing solvent .

    • Pour the column.[3]

    • Flush the column: Run at least 2-3 column volumes of the TEA-solvent through the packed silica before loading your sample. This ensures the bottom of the column is just as basic as the top.

  • Sample Loading:

    • Dissolve your crude mixture in the mobile phase (containing TEA).

    • If the crude is insoluble, use a small amount of Toluene or DCM (neutralized).

    • Avoid: Do not load using pure silica dry-loading unless that silica has also been pre-treated with TEA.

  • Elution:

    • Run the column using the TEA-doped solvent.

    • Evaporate fractions immediately. TEA has a high boiling point (

      
      ) relative to solvents like DCM, so you may need to co-evaporate with heptane to remove trace amine.
      
🛠 Module 3: Stationary Phase Decision Matrix

If the Buffered Protocol fails, you must switch stationary phases. Use this table to decide.

FeatureStandard Silica (Acidic) TEA-Buffered Silica Neutral Alumina Basic Alumina
Surface pH ~4.0 - 5.0~7.5 - 8.5~7.0~9.5 - 10.0
Suitability for N,S-Acetals 🔴 High Risk 🟢 Recommended 🟡 Acceptable 🟢 Excellent
Resolution Power HighHighMediumMedium
Cost LowLowHighHigh
When to use? Never for this application.First-line defense.[4]If TEA interferes with assays.[1]If product is extremely acid-labile.
🛠 Module 4: Troubleshooting & FAQs

Q: I treated the solvent with TEA, but my product still streaked. Why? A: You likely didn't pre-elute the column. If you pour dry silica and then add TEA-solvent, the "solvent front" effectively pushes the TEA ahead, but the silica behind the front might still have active protons if the equilibrium hasn't settled. You must flush the column with 2-3 volumes of buffered solvent to fully saturate the silanol sites before the product enters.

Q: My product is co-eluting with the TEA. How do I remove the TEA? A: TEA is an amine, so it can be annoying to remove.

  • High-Vac: TEA is volatile enough to be removed under high vacuum (< 1 mbar) over 2-3 hours.

  • Azeotrope: Add Heptane or Toluene to your fractions and rotovap. This helps carry over the TEA.

  • Do NOT wash with acid (e.g., HCl or citric acid) to remove the TEA, as this will immediately destroy your N,S-acetal product.

Q: Can I use "Deactivated Silica" (Water-doped)? A: Adding water (10-20% w/w) to silica ("Grade III" silica) reduces activity, but it does not strictly neutralize the acidity; it just blocks the sites physically. For N,S-acetals, chemical neutralization (TEA) is far superior to physical deactivation (Water).

Q: I smell thiols in my fractions. What happened? A: This confirms hydrolysis occurred. The C-S bond cleaved.

  • Immediate Action: Check your solvents for water content. Even with TEA, if your Ethyl Acetate is "wet," the basic conditions can still facilitate hydrolysis if the iminium ion forms transiently. Use anhydrous solvents.

Q: Why not just use Basic Alumina for everything? A: You can, and it often works better for stability. However, Alumina generally has lower theoretical plates (separation power) than silica. If you have a difficult separation (close


 values), Buffered Silica gives you the resolution of silica with the stability of alumina.
🛠 Module 5: Workflow Visualization

Workflow Start Crude N,S-Acetal Mixture TLC TLC Analysis (Check Stability) Start->TLC Stable Stable on Silica? TLC->Stable Standard Standard Flash Column Stable->Standard Yes Unstable Decomposition Signs: Streaking / Thiol Smell Stable->Unstable No Finish Isolate & Store (Argon / -20°C) Standard->Finish Decision Select Protocol Unstable->Decision Buffered Protocol A: Silica + 1-2% TEA (Pre-flushed) Decision->Buffered High Resolution Needed Alumina Protocol B: Basic Alumina (Brockmann Grade III) Decision->Alumina Extreme Instability Buffered->Finish Alumina->Finish

Figure 2: Decision tree for selecting the appropriate purification method based on compound stability.

References
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Handling Acid-Sensitive Compounds. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • National Institutes of Health (PubMed). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine. [Link]

  • ResearchGate. Deprotection of Acetals and Ketals by Silica Sulfuric Acid. (Illustrates the acidity of silica). [Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Chemical Shift of N-CH₂-S Methylene Protons: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuances of ¹H NMR spectroscopy is paramount for accurate structural elucidation. This guide provides an in-depth analysis of the chemical shift of methylene protons situated between a nitrogen and a sulfur atom (N-CH₂-S), a common structural motif in various bioactive molecules and pharmaceutical compounds. Through a comparative approach, we will explore the factors governing the resonance of these protons and provide experimental data to contextualize their chemical shifts against analogous N-CH₂-O and S-CH₂-S systems.

The Electronic Environment of N-CH₂-S Protons: A Tug-of-War of Electronegativity

The chemical shift of a proton in ¹H NMR is exquisitely sensitive to its local electronic environment. Protons in electron-rich environments are said to be "shielded" and resonate at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield). In the N-CH₂-S moiety, the methylene protons are flanked by two heteroatoms, nitrogen and sulfur, which exert opposing electronic effects.

Nitrogen is more electronegative than sulfur (Pauling electronegativity: N ≈ 3.04, S ≈ 2.58). This difference in electronegativity is a primary determinant of the chemical shift of the intervening methylene protons. The more electronegative atom will withdraw more electron density from the methylene group, leading to a greater deshielding of the protons and a downfield shift in the ¹H NMR spectrum.

Therefore, a foundational understanding of the chemical shift of N-CH₂-S protons begins with an appreciation of this electronic tug-of-war. The nitrogen atom's stronger inductive effect will dominate, pulling the chemical shift of the N-CH₂-S protons further downfield than a simple alkyl chain. However, the presence of the less electronegative sulfur atom will result in a more upfield shift compared to a methylene group flanked by two more electronegative atoms, such as in an N-CH₂-O system.

Comparative Analysis: N-CH₂-S vs. N-CH₂-O and S-CH₂-S

To provide a practical framework for spectral interpretation, it is instructive to compare the ¹H NMR chemical shifts of N-CH₂-S methylene protons with their isosteric analogues, N-CH₂-O and S-CH₂-S. Isosteres are molecules or groups of atoms that have similar shapes and sizes, and their comparative analysis can reveal the electronic influence of specific atoms.

The N-CH₂-O Analogue: The Impact of a More Electronegative Neighbor

Oxygen is significantly more electronegative than sulfur (Pauling electronegativity: O ≈ 3.44). Consequently, the methylene protons in an N-CH₂-O moiety experience a stronger deshielding effect compared to those in an N-CH₂-S group. This results in the N-CH₂-O protons resonating at a higher chemical shift (further downfield).

For instance, a comparative study of morpholine and thiomorpholine provides a clear illustration. The methylene protons adjacent to the nitrogen and oxygen in N-substituted morpholines (an N-CH₂-CH₂-O system which contains the N-CH₂-C and O-CH₂-C protons) show distinct chemical shifts. In a direct comparison, the protons of the N-CH₂-O group in oxazolidine derivatives would be expected to be downfield from the N-CH₂-S protons in analogous thiazolidine derivatives.

The S-CH₂-S Analogue: Doubling Down on Sulfur's Influence

In an S-CH₂-S moiety (a dithioacetal), the methylene protons are flanked by two sulfur atoms. Since sulfur is less electronegative than nitrogen, the deshielding effect on the methylene protons in an S-CH₂-S group is less pronounced than in an N-CH₂-S group. As a result, the ¹H NMR signal for S-CH₂-S protons typically appears at a lower chemical shift (more upfield) compared to their N-CH₂-S counterparts.

The following table summarizes the expected relative chemical shifts based on the electronegativity of the flanking heteroatoms:

MoietyFlanking AtomsRelative ElectronegativityExpected ¹H NMR Chemical Shift
N-CH₂-O Nitrogen, OxygenHighMost Downfield
N-CH₂-S Nitrogen, SulfurIntermediateIntermediate
S-CH₂-S Sulfur, SulfurLowerMost Upfield

Experimental Data: A Survey of Chemical Shifts

To ground these theoretical considerations in experimental evidence, the following table presents a compilation of ¹H NMR chemical shift data for the methylene protons in various compounds containing the N-CH₂-S, N-CH₂-O, and S-CH₂-S moieties. The data has been aggregated from various research articles and spectral databases.

Compound ClassSpecific ExampleMoietyChemical Shift (δ, ppm)SolventReference
Thiazolidinones3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dioneN-CH₂-S3.35, 3.05DMSO-d₆
Thiazolidinones3-acetyl-2-{4-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-oxoethoxy]phenyl}thiazolidine-4-carboxylic acidS-CH₂-C(O)4.84DMSO-d₆
Thiazolidinones(Z)-N-Benzoyl-5-methylidene-3-methylthiazolidin-2-imineN-CH₂-C=Not specifiedCDCl₃
ThiomorpholinesThiomorpholineN-CH₂-S2.66, 3.08D₂O
MorpholinesN-substituted morpholinesN-CH₂-O~3.6-3.8CDCl₃
Nitroketene N,S-acetals1-((4-methoxyphenyl)amino)-1-(methylthio)-2-nitroetheneN-CH=C(SMe)NO₂Not specifiedNot specified

Note: The chemical shifts are indicative and can vary based on the specific substitution pattern, conformation, and solvent used.

As the data illustrates, the chemical shift of the N-CH₂-S protons in thiazolidinone derivatives typically falls in the range of 3.0-4.5 ppm. For instance, in one study, the methylene protons of a thiazolidinone derivative were observed as singlets at δ 3.26 and 4.33 ppm. In another example, the two methylene groups in a thiazolidinone ring appeared at 3.89 and 4.23 ppm. It is important to note that in cyclic systems like thiazolidinones, the two protons of the methylene group can be diastereotopic, leading to distinct signals and complex splitting patterns.

Other Factors Influencing the N-CH₂-S Chemical Shift

Beyond the primary inductive effects of the adjacent nitrogen and sulfur atoms, several other factors can influence the precise chemical shift of the N-CH₂-S methylene protons:

  • Conformation: The spatial arrangement of the molecule can significantly impact the chemical shift. In cyclic systems, axial and equatorial protons will experience different shielding environments. The conformation of the ring and the orientation of substituents can lead to through-space effects, such as anisotropic shielding or deshielding by nearby functional groups.

  • Solvent Effects: The choice of solvent can alter the chemical shift of protons, particularly those capable of hydrogen bonding or those in polar molecules. Aromatic solvents can induce significant shifts (Aromatic Solvent Induced Shifts, ASIS) due to the magnetic anisotropy of the solvent molecules.

  • Substitution on Nitrogen and Sulfur: The nature of the substituents on the nitrogen and sulfur atoms will modulate their electron-withdrawing or -donating properties, thereby fine-tuning the chemical shift of the methylene protons.

  • Oxidation State of Sulfur: If the sulfur atom is oxidized to a sulfoxide or sulfone, its electron-withdrawing capacity increases dramatically, leading to a significant downfield shift of the adjacent methylene protons.

Experimental Protocol for Acquiring High-Quality ¹H NMR Spectra

Obtaining reliable and reproducible ¹H NMR data is crucial for accurate structural analysis. The following is a step-by-step protocol for the preparation and acquisition of ¹H NMR spectra for small organic molecules containing the N-CH₂-S moiety.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interfering signals from impurities.

  • Sample Amount: For a standard 5 mm NMR tube, dissolve 1-5 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, so consistency is key for comparative studies.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm. Modern spectrometers can often use the residual solvent peak as a reference.

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to prevent broadening of the NMR signals.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and tune the probe for optimal performance.

  • Shimming: Manually or automatically adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This is a critical step for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse sequence for a routine ¹H NMR experiment.

    • Number of Scans: For a sufficient concentration, 8 to 16 scans are typically adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for qualitative analysis.

    • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Peak Picking: Identify the chemical shift of each peak.

Visualizing the Influences on N-CH₂-S Chemical Shift

The following diagram, generated using Graphviz, illustrates the key factors that influence the ¹H NMR chemical shift of N-CH₂-S methylene protons.

G cluster_factors Factors Influencing Chemical Shift electronegativity Electronegativity of N and S chem_shift ¹H NMR Chemical Shift of N-CH₂-S Protons electronegativity->chem_shift Primary Determinant conformation Molecular Conformation conformation->chem_shift Fine-tuning solvent Solvent Effects solvent->chem_shift Fine-tuning substituents Substituents on N and S substituents->chem_shift Modulation

Factors influencing the ¹H NMR chemical shift of N-CH₂-S protons.

Conclusion

The ¹H NMR chemical shift of N-CH₂-S methylene protons is a valuable parameter for the structural elucidation of a wide range of organic molecules. Its position in the spectrum is primarily dictated by the opposing inductive effects of the adjacent nitrogen and sulfur atoms, placing it in a region typically intermediate between its N-CH₂-O and S-CH₂-S counterparts. However, a comprehensive analysis must also consider the influence of molecular conformation, solvent effects, and the nature of substituents on the heteroatoms. By understanding these principles and utilizing the comparative data and experimental protocols provided in this guide, researchers can more confidently assign and interpret the ¹H NMR spectra of N-CH₂-S containing compounds, facilitating their research and development endeavors.

References

  • P. E. Hansen. "Solvent effects on NMR parameters." Progress in Nuclear Magnetic Resonance Spectroscopy 14.4 (1981): 175-296.
  • C. Poupin, et al. "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Chlorinated Aniline Thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate structural elucidation of chlorinated aniline thioethers is a critical checkpoint in toxicological screening and metabolic stability studies. These compounds frequently appear as downstream metabolites of chloroaniline-based pesticides (e.g., Propachlor) or pharmaceutical intermediates. Their analysis is complicated by the unique "Ortho Effect," chlorine isotopic clustering, and the volatility differences between free thioethers and their conjugated precursors.

This guide objectively compares the fragmentation behaviors of these analytes under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . It provides validated experimental protocols and mechanistic insights to differentiate structural isomers—specifically distinguishing ortho-substituted congeners from their meta and para counterparts.

Theoretical Framework: The Isotope & Ortho-Effect

Before selecting an ionization mode, the analyst must understand the two governing physical chemistry principles of these molecules.

The Chlorine Isotope Signature

Chlorine possesses a distinct natural abundance ratio of


 to 

(approximately 3:1).
  • Diagnostic Value: Any fragment ion retaining the chlorine atom will exhibit a characteristic "A+2" peak at ~32% intensity of the base peak (A).

  • Validation Check: If a fragment ion loses this 3:1 pattern, the chlorine atom has been ejected during dissociation.

The Ortho-Effect Mechanism

In chlorinated aniline thioethers, the proximity of the chlorine atom (at the 2-position) to the amine or thioether group facilitates unique rearrangement pathways not seen in meta or para isomers.

  • Mechanism: Steric compression and lone-pair repulsion weaken the C-Cl bond.

  • Result: Ortho-isomers predominantly undergo direct radical halogen loss (

    
    ), whereas para-isomers favor side-chain fragmentation (e.g., loss of 
    
    
    
    from the thioether) while retaining the chlorine nucleus.

Comparative Analysis: EI vs. ESI-MS/MS

The choice of ionization technique dictates the fragmentation richness and sensitivity.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (low internal energy)
Primary Ion

(Radical Cation)

(Protonated Molecule)
Fragmentation Extensive, in-source. Rich structural fingerprint.[1]Minimal in-source. Requires Collision Induced Dissociation (CID).[2][3]
Isomer ID Superior. Distinct "Ortho Effect" patterns visible.[3][4][5]Moderate. Requires optimized collision energy (CE) to distinguish isomers.
Analyte Type Volatile, non-polar thioethers (e.g., S-methyl).Polar conjugates (e.g., S-glutathionyl, S-cysteinyl).
Sensitivity Good for library matching (NIST).High sensitivity for trace metabolites.
Mechanistic Pathway Visualization

The following diagram illustrates the divergent fragmentation pathways for a representative ortho-chlorinated thioether (2-chloro-4-(methylthio)aniline).

FragmentationPathway cluster_EI Electron Ionization (Hard) cluster_ESI ESI-CID (Soft) Parent Parent Molecule [M]+• (EI) or [M+H]+ (ESI) m/z 173/175 (3:1) Frag_Cl_Loss [M - Cl]+ (Ortho Effect Dominant) m/z 138 Parent->Frag_Cl_Loss - Cl• (Fast) Frag_CH3_Loss [M - CH3]+ (Thioether Cleavage) m/z 158/160 Parent->Frag_CH3_Loss - CH3• Protonated [M+H]+ m/z 174/176 Parent->Protonated +H+ Ring_Exp Ring Expansion/Rearrangement Cyanocyclopentadiene ion Frag_Cl_Loss->Ring_Exp - HCN Frag_NH3 [M+H - NH3]+ (Ammonia Loss) m/z 157/159 Protonated->Frag_NH3 CID (-17 Da) Frag_SH [M+H - CH3SH]+ (Side Chain Loss) m/z 126 Protonated->Frag_SH CID (-48 Da)

Figure 1: Divergent fragmentation pathways. Note the direct halogen loss in EI (red path) characteristic of the ortho-effect, contrasting with proton-driven neutral losses in ESI (green path).

Experimental Protocols

To ensure reproducibility, the following protocols utilize a "self-validating" approach where internal standards and isotope ratios confirm system performance.

Sample Preparation (Liquid-Liquid Extraction)

Target Analyte: Unconjugated Chlorinated Aniline Thioethers (S-methyl derivatives).

  • Aliquot: Transfer 200 µL of plasma/microsomal incubate to a borosilicate glass tube.

  • Internal Standard: Spike with 10 µL of

    
    -S-methyl-4-chloroaniline (10 µg/mL).
    
  • Alkalinization: Add 50 µL of 0.1 M NaOH (pH > 10) to suppress protonation of the aniline amine, ensuring the molecule is neutral and extractable.

  • Extraction: Add 1 mL Ethyl Acetate:Hexane (50:50 v/v). Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under

    
     at 35°C.
    
  • Reconstitution: Reconstitute in 100 µL Methanol (LC-MS) or Ethyl Acetate (GC-MS).

Instrument Configuration
Option A: GC-MS (EI) - For Isomer Differentiation
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.[6]

  • Scan Range: m/z 50–300.

  • Self-Validation: Monitor the m/z 173/175 ratio. It must be 100:32 (±10%). If the ratio drifts, clean the ion source.

Option B: LC-MS/MS (ESI) - For High Sensitivity
  • Column: C18 Reverse Phase (2.1 x 50mm, 1.8µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Mode: Positive ESI (

    
    ).
    
  • CID Energy: Stepped collision energy (15, 30, 45 eV) to capture all fragment classes.

Data Interpretation: Isomer Differentiation

The following table summarizes the key diagnostic ions for differentiating the ortho (2-chloro) isomer from the para (4-chloro) isomer of a methylthio-aniline derivative (


).
Fragment Ionm/z Value2-Chloro (Ortho) Abundance4-Chloro (Para) AbundanceMechanistic Insight
Molecular Ion (

)
173 / 175ModerateHigh (Base Peak)Para-isomers are sterically more stable.

138High LowOrtho Effect: Proximity of -SMe or -

aids Cl ejection.

158 / 160LowHigh Para-isomers favor cleavage of the thioether methyl group.

140 / 142LowModerateThiol radical loss.
Analytical Decision Workflow

DecisionMatrix Sample Unknown Sample Polarity Is the analyte polar? (Conjugate vs Free) Sample->Polarity GCMS GC-MS (EI) Best for Isomers Polarity->GCMS No (S-Methyl/Free Ether) LCMS LC-MS/MS (ESI) Best for Sensitivity Polarity->LCMS Yes (Glutathione/Cysteine) Ortho Look for [M-Cl]+ GCMS->Ortho Ortho Isomer Para Look for [M-CH3]+ GCMS->Para Para Isomer

Figure 2: Workflow for selecting the ionization method based on analyte polarity and the need for isomer resolution.

References

  • Jariwala, F. B., et al. (2008). "Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines Bearing a Proximal Halo Substituent." Journal of the American Society for Mass Spectrometry.

  • Nagarajan, N. S., et al. (2011).[3] "Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers." Journal of Pharmaceutical and Biomedical Analysis.

  • Niessen, W. M. A. (2017). "Fragmentation of ions generated in ESI and other API sources." Journal of Mass Spectrometry.

  • U.S. EPA. (2016). "Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846.

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A Comparative Guide to the UV-Vis Absorption Maxima of N-Substituted Chloroanilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the UV-Vis absorption maxima (λmax) of N-substituted chloroanilines. By synthesizing experimental data with theoretical principles, we aim to offer a valuable resource for researchers working with these chromophores in various scientific and drug development applications. This document is designed to be an in-depth technical guide, offering not just data, but also the scientific rationale behind the observed spectroscopic trends.

Introduction: The Significance of Chloroanilines and their Spectroscopic Properties

Chloroanilines and their N-substituted derivatives are a class of aromatic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The electronic properties of these molecules, which are profoundly influenced by the nature and position of substituents on the aniline ring, dictate their reactivity, and ultimately, their utility.

UV-Vis spectroscopy is a fundamental technique for characterizing these compounds, providing insights into their electronic structure. The position of the maximum absorption (λmax) is particularly sensitive to the electronic environment within the molecule. Understanding how N-substitution and the placement of chlorine atoms affect the λmax is critical for reaction monitoring, purity assessment, and the rational design of molecules with specific optical properties. This guide will delve into these structure-property relationships, supported by experimental data.

Theoretical Background: Electronic Transitions in Substituted Anilines

The UV-Vis absorption spectra of aniline and its derivatives are primarily characterized by two types of electronic transitions originating from the benzene ring: the E2-band (a π → π* transition) and the B-band (another π → π* transition). The lone pair of electrons on the nitrogen atom of the amino group can also participate in n → π* transitions.

The position and intensity of these absorption bands are significantly affected by substituents on the aromatic ring and the nitrogen atom. This is due to the interplay of inductive and resonance effects:

  • N-Substituents:

    • Alkyl groups (e.g., -CH3): These are electron-donating groups that, through an inductive effect and hyperconjugation, increase the electron density on the nitrogen atom and the aromatic ring. This increased electron delocalization generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions.

    • Acyl groups (e.g., -COCH3): The acetyl group is an electron-withdrawing group due to the carbonyl moiety. The lone pair on the nitrogen atom can be delocalized into the carbonyl group, reducing its interaction with the benzene ring. This often results in a hypsochromic shift (a shift to shorter wavelengths) compared to the parent aniline.

  • Chlorine Substituent: The chlorine atom exerts a dual electronic effect:

    • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bond, which tends to cause a hypsochromic shift.

    • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the benzene ring, which is an electron-donating effect and tends to cause a bathochromic shift. The overall effect depends on the position of the chlorine atom relative to the amino group.

  • Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima. Polar solvents can stabilize polar excited states more than the ground state, often resulting in a bathochromic shift for π → π* transitions. Conversely, n → π* transitions often exhibit a hypsochromic shift in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the experimentally observed UV-Vis absorption maxima (λmax) for a series of chloroanilines and their N-substituted derivatives in various solvents. This data has been compiled from various sources to provide a comparative overview.

CompoundN-SubstituentChlorine PositionSolventλmax (nm) - Band 1λmax (nm) - Band 2Reference
Aniline-H-Ethanol230280[1]
2-Chloroaniline-HorthoAlcohol236291[2]
3-Chloroaniline-HmetaEthanol218308[3]
4-Chloroaniline-HparaAlcohol242295[4]
2,4-Dichloroaniline-H2,4-Not Specified240295[1]
N-Methylaniline-CH3-Not Specified~245~295[5]
N,N-Dimethylaniline-CH3, -CH3-Cyclohexane251298
N,N-Dimethylaniline-CH3, -CH3-Water251298
N-Acetyl-p-chloroaniline-COCH3paraNot Specified~248-

Observations and Discussion:

  • Effect of Chlorine Position: For the parent chloroanilines, the position of the chlorine atom influences the λmax. The para-chloroaniline exhibits a longer wavelength absorption for the primary band compared to the ortho and meta isomers, suggesting a greater contribution from the resonance effect in the para position.

  • Effect of N-Alkylation: N-methylation generally leads to a bathochromic shift compared to the parent aniline, consistent with the electron-donating nature of the methyl group.

  • Effect of N-Acetylation: N-acetylation of p-chloroaniline results in a λmax that is at a shorter wavelength compared to p-chloroaniline, which is indicative of the electron-withdrawing nature of the acetyl group reducing the electron-donating ability of the nitrogen to the ring.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the reproducibility and accuracy of the UV-Vis absorption data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for the determination of λmax for N-substituted chloroanilines.

Materials and Instrumentation
  • Analytes: N-substituted chloroaniline derivatives of high purity (>98%).

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane, acetonitrile). The choice of solvent should be based on the solubility of the analyte and the desired polarity for the study.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm. Quartz cuvettes with a 1 cm path length are required.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of the analyte in the chosen solvent at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax. A typical starting concentration for analysis is in the range of 1-10 µg/mL. The optimal concentration should be determined empirically.

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Perform a baseline correction using the pure solvent in both the sample and reference cuvettes. This will subtract any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Rinse the sample cuvette with the analyte solution before filling it.

    • Place the cuvette containing the analyte solution in the sample holder and the cuvette with the pure solvent in the reference holder.

    • Scan the absorbance of the sample from 400 nm down to 200 nm.

    • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • Data Analysis:

    • Identify the λmax values for the primary and secondary absorption bands.

    • If quantitative analysis is required, a calibration curve should be constructed by plotting absorbance versus concentration for a series of standard solutions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of an N-substituted chloroaniline.

experimental_workflow cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Dissolve in Spectroscopic Grade Solvent (Stock) prep1->prep2 prep3 Prepare Dilutions prep2->prep3 meas1 Fill Cuvette with Sample prep3->meas1 inst1 Spectrophotometer Warm-up inst2 Baseline Correction (Solvent Blank) inst1->inst2 meas2 Scan UV-Vis Spectrum (200-400 nm) inst2->meas2 meas1->meas2 analysis1 Identify λmax meas2->analysis1 analysis2 Record Absorbance analysis1->analysis2

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

The Interplay of Electronic Effects: A Deeper Dive

The observed shifts in λmax can be rationalized by considering the electronic interplay between the N-substituent, the chlorine atom, and the aniline core. The following diagram illustrates how electron-donating and electron-withdrawing groups influence the electronic transitions.

electronic_effects cluster_aniline Aniline Core cluster_substituents N-Substituent Effects cluster_shifts Resulting λmax Shift aniline Aniline (π → π*) edg Electron-Donating Group (e.g., -CH3) aniline->edg Increases electron density on the ring ewg Electron-Withdrawing Group (e.g., -COCH3) aniline->ewg Decreases electron density on the ring batho Bathochromic Shift (Longer λ) edg->batho hypso Hypsochromic Shift (Shorter λ) ewg->hypso

Caption: Influence of N-substituents on λmax of aniline derivatives.

Conclusion

This guide has provided a comparative analysis of the UV-Vis absorption maxima of N-substituted chloroanilines, grounded in both experimental data and theoretical principles. The key takeaways for researchers are:

  • The position of the chlorine atom and the nature of the N-substituent significantly and predictably alter the λmax.

  • Electron-donating groups on the nitrogen, such as alkyl groups, generally cause a bathochromic shift, while electron-withdrawing groups, like acyl groups, typically lead to a hypsochromic shift.

  • Solvent polarity can further modulate the absorption maxima, a factor that must be considered when comparing data from different sources or designing experiments.

By understanding these fundamental relationships, scientists and drug development professionals can better utilize UV-Vis spectroscopy for the characterization and analysis of this important class of compounds. The provided experimental protocol serves as a robust starting point for obtaining reliable and reproducible spectroscopic data.

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